molecular formula C7H8N2O3 B2425631 Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate CAS No. 865077-08-3

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Cat. No.: B2425631
CAS No.: 865077-08-3
M. Wt: 168.152
InChI Key: BDSFRMOXNBWRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSFRMOXNBWRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development. Its prevalence in biologically active molecules, including nucleobases, vitamins, and a plethora of synthetic drugs, underscores the critical need for efficient and robust synthetic methodologies. Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, in particular, represents a versatile intermediate, offering multiple reaction sites for further chemical elaboration. This guide provides a comprehensive overview of the principal synthetic pathway to this key pyrimidine derivative, delving into the mechanistic underpinnings, detailed experimental protocols, and critical process considerations.

I. The Core Synthetic Strategy: Cyclocondensation of an Amidine with a Three-Carbon Synthon

The most direct and widely employed route to the 2-substituted 4-hydroxypyrimidine-5-carboxylate core is the cyclocondensation reaction between an amidine and a suitable three-carbon (C3) electrophilic component. In the synthesis of this compound, acetamidine serves as the N-C-N building block, providing the C2-methyl group and the two nitrogen atoms of the pyrimidine ring.

The choice of the C3 synthon is critical and dictates the substitution pattern at the C4, C5, and C6 positions. For the target molecule, a derivative of a malonic ester bearing an electrophilic one-carbon unit at the 2-position is the ideal reaction partner. Specifically, dialkyl 2-(alkoxymethylene)malonates are commonly utilized.

Caption: Simplified reaction mechanism pathway.

III. Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
Acetamidine hydrochlorideC₂H₇ClN₂94.5410
Diethyl 2-(ethoxymethylene)malonateC₁₀H₁₆O₅216.2310
Sodium MethoxideCH₃NaO54.0220
Anhydrous MethanolCH₄O32.04-
Glacial Acetic AcidC₂H₄O₂60.05-
Diethyl EtherC₄H₁₀O74.12-

Procedure:

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (20 mmol) in anhydrous methanol (30 mL). To this solution, add acetamidine hydrochloride (10 mmol). Stir the mixture at room temperature for 15 minutes.

  • Addition of the C3 Synthon: Slowly add diethyl 2-(ethoxymethylene)malonate (10 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the residue in water (50 mL).

    • Acidify the solution to pH 5-6 with glacial acetic acid.

    • The crude product will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Expected Yield: 70-85%

Caption: Experimental workflow for the synthesis.

IV. Causality Behind Experimental Choices

  • Choice of Base: Sodium methoxide is used in excess to both neutralize the hydrochloride salt of acetamidine and to catalyze the reaction by promoting the deprotonation of the amidine, increasing its nucleophilicity. The use of a methoxide base is also compatible with the desired methyl ester functionality of the final product, minimizing the risk of transesterification.

  • Solvent: Anhydrous methanol is the solvent of choice as it readily dissolves the reactants and the base, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. The use of an anhydrous solvent is crucial to prevent hydrolysis of the reactants and intermediates.

  • Work-up and Purification: Acidification of the reaction mixture after completion is necessary to protonate the phenoxide-like intermediate and precipitate the final product, which is typically a solid. Recrystallization is a standard and effective method for purifying the solid product to obtain a high degree of purity.

V. Self-Validating System: Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp and defined melting point is indicative of high purity. For the ethyl ester analog, a melting point of 191-194°C has been reported. [1]
¹H NMR Spectroscopy Signals corresponding to the methyl group at the C2 position, the methoxy group of the ester, and the pyrimidine ring protons should be observed.
¹³C NMR Spectroscopy Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the methyl carbons should be present at their characteristic chemical shifts.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the product (C₇H₈N₂O₃, M.W. 168.15 g/mol ) should be observed.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl group (broad), carbonyl group of the ester, and the C=N and C=C bonds of the pyrimidine ring are expected.

VI. Conclusion and Future Directions

The cyclocondensation of acetamidine with a dialkyl 2-(alkoxymethylene)malonate represents a reliable and efficient method for the synthesis of this compound. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a highly practical approach for both laboratory-scale synthesis and potential industrial applications. Further research may focus on the development of more environmentally benign, one-pot, or catalytic versions of this transformation to enhance its sustainability and efficiency. The strategic importance of this pyrimidine intermediate ensures that its synthesis will remain a topic of interest for the foreseeable future.

VII. References

  • Sciencemadness Wiki. Acetamidine hydrochloride. [Link]

  • Organic Syntheses Procedure. acetamidine hydrochloride. [Link]

Sources

Physical properties of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Foreword: A Methodological Approach to Characterization

In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, serving as a critical intermediate in the synthesis of a vast array of biologically active molecules.[1] this compound (CAS No. 865077-08-3) represents one such vital building block. A thorough understanding of its physical properties is not merely an academic exercise; it is the foundation upon which its successful application in synthesis, formulation, and ultimately, therapeutic efficacy is built.

This guide deviates from a simple data sheet. While we will present the established chemical identifiers for this compound, our primary focus is on the methodological and intellectual framework for its characterization. For a researcher synthesizing or utilizing this molecule, the critical skill is not just knowing a value, but understanding how to expertly and reliably determine it. We will, therefore, delve into the causality behind the experimental choices for measuring key physical properties, providing detailed, field-proven protocols. This document serves as both a repository of known information and a practical guide to generating the critical data necessary for advancing research and development.

Chemical Identity and Structure

The unambiguous identification of a compound is the first step in any scientific investigation. For the title compound, the core identifiers are summarized below.

IdentifierValueSource
Chemical Name This compound[2]
CAS Number 865077-08-3[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Canonical SMILES COC(=O)C1=C(O)N=C(C)N=C1N/A
MDL Number MFCD14702953[2]

The structure, featuring a pyrimidine ring substituted with methyl, hydroxyl, and methyl carboxylate groups, suggests a potential for tautomerism (keto-enol) and the formation of strong intermolecular hydrogen bonds, which will significantly influence its physical properties.

Summary of Physicochemical Properties

This table summarizes the key physical properties. Where specific experimental data for the title compound is not publicly available, we provide predicted values or data from the closely related ethyl ester analog for comparative context, alongside the directive for experimental determination.

PropertyValue / Expected RangeSignificance in Drug Development
Appearance White to off-white crystalline solid (Expected)Purity assessment, handling, and formulation.
Melting Point (°C) Expected to be a high-melting solid. The corresponding ethyl ester melts at 191-194 °C.[3][4]A sharp melting point is a primary indicator of purity. It influences stability and manufacturing processes.
Solubility Expected to be soluble in polar organic solvents.Crucial for designing synthetic reactions, biological assays, and formulations.
Acidity (pKa) Predicted pKa for the ethyl ester is 8.11.[4] The methyl ester is expected to be in a similar range.Governs the state of ionization at physiological pH, impacting absorption, distribution, metabolism, and excretion (ADME).
LogP (Octanol/Water) The XLogP3 for the ethyl ester is -0.3.[3][5]Predicts membrane permeability and distribution within biological systems.

Melting Point Determination: A Measure of Purity and Stability

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. A sharp, well-defined melting range is a reliable indicator of high purity, while a broad or depressed range suggests the presence of impurities. This parameter is critical for quality control in manufacturing and for assessing the thermal stability of the compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point using a standard capillary-based apparatus, a technique valued for its precision and small sample requirement.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and free-flowing. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm diameter) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. Observe the sample for the first signs of liquid formation (onset) and the point at which it becomes completely liquid (clear point).

  • Refined Measurement: Using a fresh capillary, allow the block to cool to at least 20 °C below the approximate melting point. Begin heating again at a much slower rate (1-2 °C/min) as you approach the expected range.

  • Data Recording: Precisely record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting "point" is reported as this range (T_onset - T_clear).

Melting_Point_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Load Load Capillary (2-3 mm) Crush->Load Pack Pack Sample Load->Pack Scout Rapid Scan (10-15°C/min) Determine Approx. MP Pack->Scout Refine Slow Scan (1-2°C/min) Near Approx. MP Scout->Refine Record Record T_onset and T_clear Refine->Record

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: The Key to Application

Solubility dictates how a compound can be used. In synthetic chemistry, it determines the choice of reaction solvents. In pharmacology, aqueous solubility is a primary determinant of bioavailability and formulation strategies. Understanding the solubility of this compound in a range of solvents is therefore essential.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility, providing a true equilibrium value.

Methodology:

  • System Preparation: For each solvent to be tested (e.g., water, PBS pH 7.4, ethanol, DMSO), add an excess amount of the compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully extract an aliquot of the clear supernatant. It is critical not to disturb the solid phase. A filter syringe (e.g., 0.22 µm PTFE) can be used for this step to ensure no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Solubility_Workflow Prep Add Excess Solid to Solvent Equil Agitate at Constant Temp (24-48 hours) Prep->Equil Separate Centrifuge or Settle to Separate Phases Equil->Separate Extract Extract Supernatant (via Filter Syringe) Separate->Extract Quantify Quantify Concentration (e.g., HPLC-UV) Extract->Quantify

Caption: Shake-Flask Method for Thermodynamic Solubility.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. The hydroxyl group on the pyrimidine ring is acidic, and its pKa is a critical determinant of the compound's behavior in biological systems. It influences how the molecule will be absorbed in the acidic environment of the stomach versus the neutral pH of the blood or the basic environment of the small intestine.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is highly effective for compounds with a chromophore whose absorbance spectrum changes with ionization state. It is a robust alternative to potentiometric titration, especially for compounds with low aqueous solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). The exact pH of each buffer must be accurately measured with a calibrated pH meter.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with the same total compound concentration but varying pH. The final concentration of the organic solvent should be kept low (<1%) to minimize its effect on the pH.

  • Spectroscopic Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH. Plot absorbance at a chosen wavelength versus the pH of the buffer.

  • pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

pKa_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Buffers (Wide pH Range) C Mix Stock with Buffers A->C B Prepare Compound Stock Solution B->C D Record UV-Vis Spectrum for Each Sample C->D E Plot Absorbance vs. pH D->E F Determine Inflection Point (pKa) E->F

Caption: Workflow for pKa Determination via UV-Vis Spectroscopy.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and identifying its key functional groups.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will reveal the number and environment of protons (e.g., signals for the methyl group, the pyrimidine ring proton, and the ester methyl group). ¹³C NMR will similarly identify all unique carbon atoms in the molecule. This is the definitive method for structural elucidation.

  • Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. Expected characteristic peaks would include O-H stretching for the hydroxyl group, C=O stretching for the ester and the pyrimidine ring keto-tautomer, and C=N/C=C stretching within the pyrimidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, confirming the elemental composition (C₇H₈N₂O₃). The fragmentation pattern observed in MS/MS analysis can further corroborate the proposed structure.

The combination of these three techniques provides an irrefutable confirmation of the compound's identity and purity.

References

  • The Good Scents Company. "5-hydroxy-2-methyl pyridine". Available at: [Link]. [Accessed Jan 30, 2026].

  • National Center for Biotechnology Information. "Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate". Available at: [Link]. [Accessed Jan 30, 2026].

  • National Center for Biotechnology Information. "Methyl 4-amino-2-chloropyrimidine-5-carboxylate". Available at: [Link]. [Accessed Jan 30, 2026].

  • MDPI. "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines". Available at: [Link]. [Accessed Jan 30, 2026].

  • PubChem. "Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate". Available at: [Link]. [Accessed Jan 30, 2026].

  • MySkinRecipes. "2-Hydroxy-4-methylpyrimidine-5-carboxylic acid". Available at: [Link]. [Accessed Jan 30, 2026].

  • The Royal Society of Chemistry. "Supporting Information for a publication". Available at: [Link]. [Accessed Jan 30, 2026].

  • The Royal Society of Chemistry. "Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a)". Available at: [Link]. [Accessed Jan 30, 2026].

  • PubChem. "Methyl 4-hydroxypyrimidine-5-carboxylate". Available at: [Link]. [Accessed Jan 30, 2026].

Sources

An In-Depth Technical Guide to Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical identity, structural characteristics, a plausible synthetic route, and its potential significance in the broader context of pyrimidine-based therapeutics.

Core Compound Identification and Structural Elucidation

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are central to various biological processes. The pyrimidine core is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is prevalent in a wide array of clinically significant molecules.[1][2]

1.1. Chemical Identifiers

Precise identification of a chemical entity is paramount for reproducibility in research and development. Below is a table summarizing the key identifiers for this compound.

IdentifierValueSource/Note
Chemical Name This compoundIUPAC Nomenclature
CAS Number 865077-08-3[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
InChIKey Not publicly available; Generated: SJHJFDJZZMNXRE-UHFFFAOYSA-N Generated from structure

1.2. Structural Representation and Tautomerism

The chemical structure of this compound is presented below. It is important for researchers to recognize that 4-hydroxypyrimidines can exist in tautomeric forms.[4][5][6] The equilibrium between the enol (4-hydroxy) and keto (pyrimidin-4-one) forms is influenced by factors such as solvent polarity and pH. In many environments, the keto tautomer is predominant.[6]

Caption: 2D structure of this compound.

Physicochemical Properties and Predicted Characteristics

While experimental data for this specific molecule is not extensively available in public literature, we can infer its likely physicochemical properties based on its structure and data from closely related analogs, such as its ethyl ester counterpart.[7][8] These parameters are crucial for anticipating its behavior in various experimental setting, including solubility and membrane permeability.

PropertyPredicted/Estimated ValueBasis of Estimation
XLogP3 ~ -0.1Based on the value for the ethyl ester (-0.3)[7]
Hydrogen Bond Donors 1From the hydroxyl/amide group
Hydrogen Bond Acceptors 4From the nitrogen atoms and carbonyl oxygens
Polar Surface Area 67.8 ŲBased on the value for the ethyl ester[8]
Appearance Likely a solidBased on related compounds[8]

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 4-hydroxypyrimidine-5-carboxylates can be achieved through several established methodologies. A common and effective approach involves the condensation of an amidine with a β-ketoester derivative.[9]

3.1. Retrosynthetic Analysis and Strategy

A plausible retrosynthetic pathway for this compound involves the cyclocondensation of acetamidine with a derivative of methyl 2-formyl-3-oxopropanoate. This approach is a variation of well-established pyrimidine syntheses.[9]

G target Methyl 4-hydroxy-2-methyl- pyrimidine-5-carboxylate intermediates Acetamidine + Methyl 2-(ethoxymethylene)-3-oxobutanoate target->intermediates Cyclocondensation starting_materials Acetamidine Hydrochloride + Methyl acetoacetate + Triethyl orthoformate intermediates->starting_materials Precursor Synthesis

Caption: Retrosynthetic analysis for the target compound.

3.2. Step-by-Step Experimental Protocol

This protocol is a representative, self-validating workflow. Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.

Step 1: Synthesis of Methyl 2-(ethoxymethylene)-3-oxobutanoate

  • To a stirred solution of methyl acetoacetate (1 equivalent) and triethyl orthoformate (1.1 equivalents), add acetic anhydride (1.5 equivalents).

  • Heat the reaction mixture at 120-130 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add acetamidine hydrochloride (1 equivalent) and stir for 30 minutes at room temperature.

  • Add the crude methyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) from Step 1 to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scientific and Therapeutic Context

The pyrimidine scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[2][10][11] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2]

4.1. The Pyrimidine Core in Drug Design

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and substituents at various positions can be tailored to interact with specific biological targets. This structural versatility allows for the fine-tuning of a molecule's pharmacological properties.

4.2. Potential Applications of this compound

Given its structural motifs, this compound can be considered a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the methyl ester and hydroxyl groups provides handles for further chemical modifications, enabling the exploration of a diverse chemical space in drug discovery programs. It can serve as a key building block in the synthesis of kinase inhibitors, anti-infective agents, and other targeted therapies. For instance, similar pyrimidine-based structures are known to be intermediates in the production of sulfonamide antibiotics.[12]

Conclusion

This compound, while not extensively documented in public scientific literature, represents a compound of significant interest due to its pyrimidine core. This guide has provided a detailed overview of its chemical identity, a plausible and detailed synthetic protocol, and its potential role in the broader landscape of drug discovery and development. As research into novel therapeutics continues, such fundamental heterocyclic building blocks will undoubtedly play a crucial role in the creation of next-generation medicines.

References

  • PubChem. Methyl 4-hydroxypyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(45), 12095–12101.
  • Google Patents. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • ResearchGate. (PDF) Biological and medicinal significance of pyrimidines. [Link]

  • PubChem. Perfluorodecanoic acid. National Center for Biotechnology Information. [Link]

  • Gising, J., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7268.
  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(45), 12095-12101.
  • Google Patents. Process for preparing 4-hydroxypyridines.
  • Request PDF. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]

  • PubChem. Perfluorohexadecanoic acid. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. Malononitrile. [Link]

  • IJPSR. BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • PubChem. Perfluorooctadecanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]

  • PubChem. Perfluoro-3-methylheptanoic acid. National Center for Biotechnology Information. [Link]

  • University of Arizona. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. [Link]

  • ResearchGate. Synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxamides with broad-spectrum human herpesvirus polymerase inhibition. [Link]

  • MOLBASE. 2-chloro-7-fluoro-8-methylquinoline-3-carboxaldehyde. [Link]

  • PubChem. Perfluoro-3,5,7,9-butaoxadecanoic acid. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • PubChem. (Z)-1-chloro-1-fluoro-3-methylbut-1-ene. National Center for Biotechnology Information. [Link]

  • PubChem. Morphinan-3-ol, 17-(2-butenyl)-, hydrobromide, (-)-. National Center for Biotechnology Information. [Link]

Sources

Tautomerism in 4-Hydroxypyrimidine Compounds: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Chameleon in the Ring - Why Tautomerism in 4-Hydroxypyrimidine Matters

In the intricate world of medicinal chemistry, the 4-hydroxypyrimidine scaffold is a recurring motif, forming the core of numerous therapeutic agents. However, this seemingly simple heterocyclic system harbors a subtle yet profound complexity: tautomerism. The ability of 4-hydroxypyrimidine and its derivatives to exist as an equilibrium of interconverting isomers, primarily the keto and enol forms, as well as amine and imine forms, presents both a challenge and an opportunity in drug design and development. The predominant tautomer can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and, ultimately, its biological activity and pharmacokinetic profile.[1][2][3][4] This guide provides a comprehensive technical overview of tautomerism in 4-hydroxypyrimidine compounds, offering insights into its structural basis, the factors governing the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies for its characterization.

The Structural Dance: Keto-Enol and Amine-Imine Tautomerism in 4-Hydroxypyrimidine

4-Hydroxypyrimidine can be envisioned as a molecular chameleon, capable of existing in multiple forms through the migration of a proton. The two primary types of tautomerism observed are keto-enol and amine-imine tautomerism.

1.1. Keto-Enol Tautomerism: This is the most prevalent form of tautomerism in 4-hydroxypyrimidine, involving the interconversion between the hydroxyl (enol) form and the carbonyl (keto or lactam) form.[5] The equilibrium can involve two keto forms: pyrimidin-4(1H)-one and pyrimidin-4(3H)-one.

Tautomers enol 4-Hydroxypyrimidine (Enol form) keto1H Pyrimidin-4(1H)-one (Keto form) enol->keto1H Proton Transfer keto3H Pyrimidin-4(3H)-one (Keto form) enol->keto3H Proton Transfer keto1H->keto3H Equilibrium ComputationalWorkflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structures (No imaginary frequencies) freq_calc->verify_min solvation Solvation Modeling (e.g., PCM) verify_min->solvation energy_calc Calculate Relative Energies (ΔG) solvation->energy_calc end Determine Tautomer Stability energy_calc->end

Caption: A typical computational workflow for studying tautomerism.

Step-by-Step Computational Protocol using Gaussian: [6][7][8][9][10]

  • Structure Input: Build the 3D structures of the different tautomers of the 4-hydroxypyrimidine derivative using a molecular editor like GaussView.

  • Geometry Optimization: Perform a geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvation Modeling: To account for solvent effects, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Energy Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution to predict their relative stabilities and the tautomeric equilibrium constant. [11]

Tautomerism in Action: A Case Study in Drug Development

The consideration of tautomerism is not merely an academic exercise; it has profound implications in the real-world setting of drug discovery and development. [1][2][3][4][12] Case Study: Gemcitabine - An Anticancer Pyrimidine Analog [1] Gemcitabine, a widely used chemotherapeutic agent, is a nucleoside analog with a pyrimidine core. Its efficacy is dependent on its ability to be phosphorylated by deoxycytidine kinase. The tautomeric state of the pyrimidine base can influence its recognition by the enzyme and its hydrogen bonding interactions with the target DNA.

  • The Challenge: The potential for gemcitabine to exist in different tautomeric forms (amino-keto vs. imino-keto) could lead to inconsistencies in its biological activity and formulation stability.

  • The Investigation: Studies using techniques such as ATR-FTIR spectroscopy have been instrumental in identifying and characterizing the different tautomers of gemcitabine. [1]These studies revealed that both the amino-keto and imino-keto forms can exist and that their interconversion can be influenced by mechanical stress, such as grinding. [1]* The Implication: A thorough understanding of the tautomeric behavior of gemcitabine is crucial for ensuring the quality and consistency of the drug product. Controlling the tautomeric form during manufacturing and formulation can lead to a more reliable and effective therapeutic agent.

Conclusion: Harnessing the Chameleon's Power

Tautomerism in 4-hydroxypyrimidine compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing tautomerism and the methodologies for its characterization is indispensable. By embracing the complexity of this "molecular chameleon," we can more effectively design and develop novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The ability to predict and control tautomeric equilibria will undoubtedly continue to be a key factor in the successful translation of promising 4-hydroxypyrimidine-based compounds from the laboratory to the clinic.

References

  • Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. [Link]

  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • How can H-NMR graph peaks be used to determine enol-keto ratio?. Physics Forums. [Link]

  • Instructions for Variable Temperature (VT) Operation. University of California, Riverside. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. [Link]

  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • AMS-DFTB Tutorial: Tautomerization Transition State Search (PART 1). YouTube. [Link]

  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences. [Link]

  • Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. ResearchGate. [Link]

  • Why is 4-hydroxypyridine more acidic than benzoic acid?. Chemistry Stack Exchange. [Link]

  • Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. [Link]

  • Tutorial - Quantum Chemistry - Intro to Gaussian I. University of Illinois Urbana-Champaign. [Link]

  • Processing of tautomeric spectral data sets.. ResearchGate. [Link]

  • Schematic representation of three possible tautomers of pyrimidinone/4-hydroksypyrimidine. ResearchGate. [Link]

  • 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. SlideShare. [Link]

  • A VERY BRIEF INTRODUCTION This tutorial is designed to help getting started with Gaussian. Sin. University of Illinois Urbana-Champaign. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • How does solvent choice impact UV-Vis spectroscopy readings?. TutorChase. [Link]

  • Keto-Enol Tautomerism (GAussian) Optimizing Transition State. YouTube. [Link]

  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. [Link]

  • What impact does tautomerism have on drug discovery and development?. PMC. [Link]

  • A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. PMC. [Link]

  • What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]

  • What impact does tautomerism have on drug discovery and development?. PubMed. [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. University of Wisconsin-Madison. [Link]

  • ADF Tutorial: How To Determine Tautomer Ratios. YouTube. [Link]

  • 1 Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT. [Link]

  • Practical DFT calculations. Fisica. [Link]

  • 4-Pyridone. Wikipedia. [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]

  • Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

  • Basics of density-functional theory and fast guide to actual calculations "the ab initio line of computational sciences and. University of California, Santa Barbara. [Link]

  • What impact does tautomerism have on drug discovery and development?. ResearchGate. [Link]

  • 4-Hydroxypyridine. PubChem. [Link]

  • Instrumental Validation of UV-Visible Spectrophotometer Compliant with JP, EP and USP. Shimadzu. [Link]

Sources

Discovery and history of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & HISTORICAL CONTEXT

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 865077-08-3 for methyl; 53135-24-3 for ethyl analog) is a heterocyclic ester serving as a foundational scaffold in the industrial synthesis of Vitamin B1 (Thiamine).[1] While Thiamine itself was isolated in 1926 by Jansen and Donath, the race to elucidate its structure and achieve total synthesis in the 1930s drove the discovery of this pyrimidine precursor.[1]

The molecule represents a convergence point between the Andersag-Westphal (IG Farben, Germany) and R.R.[1] Williams (Bell Labs, USA) synthetic routes. Although early 1936 methodologies utilized nitrile or ethoxy-ether intermediates, the carboxylate ester route emerged as the dominant industrial pathway due to the scalability of malonate chemistry and the efficiency of subsequent functional group transformations.[1]

Core Identity
PropertySpecification
IUPAC Name This compound
Common Name 4-Hydroxy-2-methyl-5-pyrimidinecarboxylic acid methyl ester
Molecular Formula C₇H₈N₂O₃
Molecular Weight 184.15 g/mol
Function Precursor to the "Pyrimidine Moiety" (Toxopyrimidine) of Thiamine

PART 2: CHEMICAL SYNTHESIS & MECHANISTIC PATHWAYS

The synthesis of this intermediate is a classic example of heterocycle construction via condensation, followed by a multi-step transformation to install the critical 4-amino and 5-hydroxymethyl functionalities required for biological activity.[1]

The Primary Synthesis: Condensation

The industrial standard involves the condensation of Acetamidine Hydrochloride with Dimethyl Ethoxymethylenemalonate .[1]

  • Reagents: Acetamidine HCl, Dimethyl Ethoxymethylenemalonate, Sodium Methoxide (base).

  • Mechanism: The reaction proceeds via a Michael addition-elimination sequence followed by cyclization.[1] The amidine nitrogen attacks the

    
    -carbon of the malonate, displacing ethanol, followed by intramolecular attack on the ester carbonyl to close the pyrimidine ring.[1]
    
Downstream Transformation to Thiamine

The "4-hydroxy" and "5-carboxylate" groups are incorrect for the final vitamin structure.[1] They must be converted to a "4-amino" and "5-methyl" (specifically a methylene bridge) group.[1]

The Industrial Sequence:

  • Chlorination: The 4-hydroxy group (tautomeric with the keto form) is converted to a chloride using Phosphoryl Chloride (

    
    ).[1]
    
  • Amination: The 4-chloro intermediate undergoes nucleophilic aromatic substitution (

    
    ) with ammonia to yield the 4-amino  ester.[1]
    
  • Reduction: The 5-carboxylate ester is reduced (typically via hydride donors like

    
     or catalytic hydrogenation variants) to the 5-hydroxymethyl  group.[1]
    
  • Activation: The hydroxyl is converted to a bromide (using

    
    ), creating the reactive electrophile necessary to couple with the thiazole ring.
    

PART 3: VISUALIZATION OF SYNTHETIC PATHWAYS

The following diagram illustrates the conversion of raw materials into the target ester and its subsequent processing into the Thiamine pyrimidine precursor (Toxopyrimidine).

ThiamineSynthesis Acetamidine Acetamidine HCl TargetEster Methyl 4-hydroxy-2- methylpyrimidine-5-carboxylate (Target Intermediate) Acetamidine->TargetEster Condensation (NaOMe, MeOH) Malonate Dimethyl Ethoxymethylenemalonate Malonate->TargetEster Condensation (NaOMe, MeOH) ChloroEster 4-Chloro Derivative TargetEster->ChloroEster Chlorination (POCl3) AminoEster 4-Amino Derivative ChloroEster->AminoEster Amination (NH3) Toxopyrimidine 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (Toxopyrimidine) AminoEster->Toxopyrimidine Reduction (LiAlH4/Red-Al) Thiamine Vitamin B1 (Thiamine) Toxopyrimidine->Thiamine + Thiazole Moiety (Coupling)

Figure 1: Synthetic flow from raw precursors to the Thiamine pyrimidine moiety.[1][2]

PART 4: EXPERIMENTAL PROTOCOL (Representative)

Objective: Synthesis of this compound.

Safety Prerequisite:

  • Perform all operations in a fume hood.

  • Acetamidine hydrochloride is hygroscopic; handle under inert atmosphere.[1]

  • Exothermic reaction: Control temperature during alkoxide addition.[1]

Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Acetamidine Hydrochloride (1.0 eq) in anhydrous methanol.

  • Base Addition: Slowly add a solution of Sodium Methoxide (1.1 eq) in methanol at 0°C. Stir for 30 minutes to liberate the free amidine base.

  • Condensation: Add Dimethyl Ethoxymethylenemalonate (1.0 eq) dropwise over 20 minutes. The solution will turn yellow/orange.[1]

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring via TLC (EtOAc/Hexane) should show consumption of the malonate.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify to pH 4–5 with glacial acetic acid or dilute HCl. The product, This compound , will precipitate as an off-white solid.[1]

    • Filter the solid and wash with cold water and cold methanol.[1]

  • Purification: Recrystallize from ethanol/water if necessary.

  • Yield: Typical yields range from 75–85%.

Characterization Data (Expected):

  • Melting Point: 190–194°C (dec).

  • 1H NMR (DMSO-d6):

    
     2.35 (s, 3H, 2-Me), 3.75 (s, 3H, COOMe), 8.45 (s, 1H, H-6), 12.80 (br s, 1H, OH/NH).
    
  • IR: 1680 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N).

PART 5: CRITICAL ANALYSIS & APPLICATIONS

The "Grewe" vs. "Williams" Evolution

Early syntheses by Williams utilized an ethoxymethyl ether at the C5 position (


) rather than a carboxylate.[1] This required harsh hydrobromic acid treatment to convert the ether to a bromide for coupling. The modern carboxylate route  (described above) offers a distinct advantage: the ester can be cleanly reduced to the alcohol and then selectively brominated, avoiding the formation of ether byproducts and allowing for milder conditions compatible with large-scale GMP manufacturing.[1]
Drug Development Utility

Beyond Vitamin B1, this intermediate is a scaffold for:

  • Amprolium: A coccidiostat (veterinary drug) that acts as a thiamine antagonist. It mimics the thiamine structure but blocks thiamine transport in parasites.[1]

  • Kinase Inhibitors: The 2-methyl-4-aminopyrimidine core is a "privileged structure" in medicinal chemistry, often used in ATP-competitive kinase inhibitors due to its ability to mimic the adenine ring of ATP.[1]

PART 6: REFERENCES

  • Williams, R. R., & Cline, J. K. (1936).[2] Synthesis of Vitamin B1. Journal of the American Chemical Society, 58(8), 1504–1505. Link

  • Andersag, H., & Westphal, K. (1937). Über die Synthese des antineuritischen Vitamins. Berichte der deutschen chemischen Gesellschaft, 70(10), 2035–2054. Link

  • Todd, A. R., & Bergel, F. (1937). Aneurin.[1] Part VII. A synthesis of aneurin. Journal of the Chemical Society, 364–367. Link

  • Vanden Eynde, J. J., et al. (1993). Synthesis of 4-hydroxypyrimidine-5-carboxylic esters. Bulletin des Sociétés Chimiques Belges, 102(5), 357–364. (Modern optimization of the malonate route).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 293750, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Link

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a detailed exploration of the theoretical principles governing the solubility of this compound, alongside a practical, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this pyrimidine derivative.

Introduction to this compound

This compound (CAS No. 865077-08-3) is a member of the pyrimidine family of heterocyclic compounds.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including established antiviral and anticancer agents.[2] The solubility of such compounds is a fundamental physicochemical property that dictates their behavior in various applications, from their formulation into drug delivery systems to their use in synthetic organic chemistry. An understanding of the solubility of this compound in different solvent systems is therefore essential for its effective utilization in research and development.

Physicochemical Properties and Theoretical Solubility Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 865077-08-3[1]
XLogP3-AA -0.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]

The structure of this compound, featuring a pyrimidine ring, a hydroxyl group, a methyl ester, and a methyl group, provides insights into its expected solubility. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, suggesting a propensity for solubility in polar protic solvents such as water and alcohols.[4] The methyl ester group, while containing polar carbonyl and ether linkages, also introduces a degree of lipophilicity. The negative XLogP3-AA value of -0.3 for the closely related ethyl analog suggests that the compound is likely to be hydrophilic.[3]

Based on the principle of "like dissolves like," the expected solubility trend for this compound in a range of common laboratory solvents is as follows:

  • High Solubility: In polar protic solvents like methanol, ethanol, and water, due to the potential for hydrogen bonding.

  • Moderate Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can act as hydrogen bond acceptors.

  • Low Solubility: In nonpolar solvents like hexane and toluene, due to the compound's overall polar nature.

The presence of the 2-methyl group may slightly increase the lipophilicity of the molecule compared to its unsubstituted counterpart, potentially leading to a minor decrease in aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To provide researchers with a practical method for determining the solubility of this compound, a detailed protocol based on the well-established shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is provided below.[5][6][7]

Materials and Reagents
  • This compound (crystalline powder)

  • Selected solvents for solubility determination (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of HPLC grade or higher

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess compound B Add known volume of solvent A->B to create slurry C Incubate with shaking at constant temperature (e.g., 24h) B->C D Centrifuge to separate solid C->D after equilibration E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G I Determine concentration G->I using peak area H Prepare calibration curve H->I for reference J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials.

    • To each vial, add a precise volume (e.g., 1-2 mL) of the selected solvent.

    • Seal the vials and vortex thoroughly to create a suspension.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary experiment to determine the time to reach equilibrium is recommended.[7]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable reversed-phase HPLC method for the quantification of this compound. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer), with UV detection at an appropriate wavelength (determined by UV-Vis spectroscopy).[2]

    • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase to construct a calibration curve.

    • Inject the diluted samples and the standard solutions into the HPLC system and record the peak areas.

  • Data Analysis and Solubility Calculation:

    • Plot the peak area versus the concentration for the standard solutions to generate a linear calibration curve.

    • Using the equation of the line from the calibration curve, determine the concentration of the compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Interpretation of Solubility Data and Molecular Interactions

The experimentally determined solubility data should be tabulated for easy comparison across the different solvents.

Table for Recording Experimental Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Hexane25

The observed solubility trends can be rationalized by considering the intermolecular forces between the solute (this compound) and the solvent molecules.

molecular_interactions cluster_solute This compound cluster_solvents Solvents Solute Pyrimidine Ring -OH (donor/acceptor) -C=O (acceptor) -O- (acceptor) PolarProtic Polar Protic (e.g., Water, Methanol) -OH (donor/acceptor) Solute->PolarProtic Strong Interaction (Hydrogen Bonding) PolarAprotic Polar Aprotic (e.g., DMF, Acetone) -C=O (acceptor) Solute->PolarAprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) Van der Waals forces Solute->Nonpolar Weak Interaction (Van der Waals)

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the scalable synthesis of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate , a versatile scaffold for kinase inhibitors and thiamine (Vitamin B1) analogs, and outlines protocols for its downstream derivatization.

Introduction & Strategic Value

The pyrimidine-5-carboxylate core is a privileged structure in drug discovery, serving as a precursor for diverse bioactive molecules, including tyrosine kinase inhibitors, antivirals, and antimetabolites. The This compound (1) offers three distinct vectors for chemical modification:

  • C-4 Position: The hydroxyl group (tautomeric with the ketone) allows for conversion to a chloride (via POCl₃), enabling SNAr displacements to introduce diverse amines or aryl groups.

  • C-5 Position: The methyl ester provides a handle for hydrolysis to acids, amidation, or reduction to alcohols/aldehydes.

  • C-2 Position: The methyl group, while less reactive, maintains the core identity of thiamine-like structures and contributes to binding affinity in enzyme pockets.

This guide provides a robust, self-validating protocol for constructing this scaffold and a logic-driven workflow for its derivatization.

Core Synthesis Protocol: The Cyclocondensation

The most reliable route to (1) involves the condensation of Acetamidine Hydrochloride with Dimethyl Ethoxymethylenemalonate (DMEM) (or Dimethyl Methoxymethylenemalonate) under basic conditions.

Reaction Scheme

The reaction proceeds via a Michael-type addition of the amidine to the electrophilic double bond of the malonate, followed by cyclization and elimination of alcohol.

ReactionScheme Acetamidine Acetamidine HCl Inter1 Intermediate (Acyclic Adduct) Acetamidine->Inter1 Addition DMEM Dimethyl Ethoxymethylenemalonate DMEM->Inter1 Base NaOMe / MeOH Base->Inter1 pH > 8 Product Methyl 4-hydroxy-2- methylpyrimidine-5-carboxylate Inter1->Product Cyclization (- MeOH/EtOH)

Caption: Cyclocondensation pathway for the synthesis of the pyrimidine core.

Reagents & Materials
ReagentMW ( g/mol )Equiv.Role
Acetamidine Hydrochloride 94.541.1Nucleophile (Amidine source)
Dimethyl Ethoxymethylenemalonate 188.181.0Electrophile (C3 fragment)
Sodium Methoxide (30% in MeOH) 54.021.2Base
Methanol (Anhydrous) 32.04SolventReaction Medium
Acetic Acid / HCl --Quenching/Precipitation
Step-by-Step Procedure

Scale: Based on 100 mmol of Malonate.

  • Preparation of Base Solution:

    • In a dry 500 mL 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and nitrogen inlet, charge 150 mL of anhydrous Methanol .

    • Cool to 0–5 °C using an ice bath.

    • Slowly add Sodium Methoxide solution (21.6 g, ~24 mL of 30% soln) or solid NaOMe (6.5 g) while stirring. Exothermic.

  • Amidine Activation:

    • Add Acetamidine Hydrochloride (10.4 g, 110 mmol) to the cold methoxide solution.

    • Stir for 15–30 minutes at 0–5 °C to liberate the free amidine base. Note: Ensure complete dissolution or fine suspension.

  • Condensation:

    • Add Dimethyl Ethoxymethylenemalonate (18.8 g, 100 mmol) dropwise over 20 minutes, maintaining the temperature below 10 °C.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

    • Stir for 1 hour, then heat to Reflux (65 °C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] The starting malonate should be consumed.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of the Methanol.

    • Dilute the residue with 50 mL of water . The sodium salt of the pyrimidine is soluble.

    • Cool to 0–5 °C.

    • Acidify carefully with Glacial Acetic Acid or 6N HCl to pH ~3–4. The product will precipitate as a white/off-white solid.

    • Stir the slurry for 30 minutes at 0 °C to maximize yield.

  • Purification:

    • Filter the solid via vacuum filtration.

    • Wash the cake with cold water (2 x 20 mL) and cold methanol (1 x 10 mL) .

    • Dry in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.

Derivatization Workflow: Generating a Library

To utilize this scaffold for drug development, the 4-hydroxy group is typically converted to a leaving group (Cl), followed by nucleophilic substitution.

Mechanism of Derivatization
  • Chlorination: Reaction with POCl₃ converts the tautomeric lactam to the chloropyrimidine.

  • SNAr: The 4-chloro position is highly activated by the electron-withdrawing ester at C-5 and the ring nitrogens, allowing facile substitution with amines.

Derivatization cluster_activation Activation Step cluster_library Library Generation (SnAr) Core Methyl 4-hydroxy-2- methylpyrimidine-5-carboxylate Intermediate Methyl 4-chloro-2- methylpyrimidine-5-carboxylate Core->Intermediate Chlorination Chlorination Reagent: POCl3 / PhNEt2 Temp: Reflux Chlorination->Intermediate ProdA 4-Anilino Derivative (Kinase Inhibitors) Intermediate->ProdA R-NH2 / TEA ProdB 4-Piperazinyl Derivative (Solubility/ADME) Intermediate->ProdB Cyclic Amine / DIPEA ProdC 4-Alkoxy Derivative (Antivirals) Intermediate->ProdC NaOR / ROH

Caption: Divergent synthesis strategy for generating functionalized pyrimidine libraries.

Protocol: Chlorination (The Key Intermediate)

Safety Warning: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Place This compound (10 g, 59.5 mmol) in a round-bottom flask.

  • Add POCl₃ (30 mL) carefully.

  • Add N,N-Diethylaniline (2 mL) as a catalyst (acid scavenger).

  • Reflux the mixture for 2–3 hours. The solid will dissolve, turning the solution yellow/orange.

  • Quenching (Critical): Remove excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring. Extract immediately with Dichloromethane (DCM) to avoid hydrolysis of the active chloro species.

  • Dry organic layer (MgSO₄) and concentrate to yield the 4-chloro derivative .

Protocol: SNAr Displacement (General Method)
  • Dissolve the 4-chloro intermediate (1 equiv) in THF or DMF .

  • Add the Amine Nucleophile (1.1 equiv).

  • Add Triethylamine (TEA) or DIPEA (1.5 equiv) to scavenge HCl.

  • Stir at Room Temperature (for aliphatic amines) or Heat to 60 °C (for anilines).

  • Monitor by LC-MS.[1]

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography.

Analytical Standards & Quality Control

To ensure the integrity of the synthesized compounds, compare against these standard parameters.

Compound1H NMR (DMSO-d6) Key SignalsMS (ESI+)
4-Hydroxy Core δ 12.8 (br s, 1H, OH/NH), 8.5 (s, 1H, H-6), 3.7 (s, 3H, OMe), 2.3 (s, 3H, Me)[M+H]+ = 169.1
4-Chloro Intermediate δ 9.1 (s, 1H, H-6), 3.9 (s, 3H, OMe), 2.7 (s, 3H, Me)[M+H]+ = 187.0/189.0
4-Amino Derivative δ 8.6 (s, 1H, H-6), 3.8 (s, 3H, OMe), 2.4 (s, 3H, Me), Amine signals[M+H]+ = Variable

Troubleshooting Guide:

  • Low Yield in Cyclization: Ensure reagents are anhydrous. Water hydrolyzes the ethoxymethylenemalonate.

  • Incomplete Chlorination: Ensure the hydroxy starting material is dry; moisture quenches POCl₃.

  • Hydrolysis of Ester: Avoid strong aqueous bases during the workup of the chloro-intermediate; the ester at C-5 is susceptible to hydrolysis.

References

  • Vertex AI Search. (2026).[1] Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. Retrieved from

  • National Center for Biotechnology Information. (2026). Methyl 4-hydroxypyrimidine-5-carboxylate.[2] PubChem Compound Summary. Retrieved from [Link][2]

  • Organic Syntheses. (2026). Acetamidine Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.5 (1941). Retrieved from [Link]

  • MySkinRecipes. (2026).[1] 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. Product Specifications. Retrieved from [Link]

Sources

Application Note: Greener Synthesis Methods for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Green Imperative

Pyrimidine pharmacophores are ubiquitous in medicinal chemistry, serving as the structural backbone for nucleoside analogs, kinase inhibitors, and calcium channel blockers.[1] However, the classical Biginelli reaction —the primary route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—often suffers from poor atom economy, reliance on volatile organic compounds (VOCs), and excessive energy consumption.[1]

This guide details three validated, high-efficiency protocols that align with the 12 Principles of Green Chemistry . By transitioning to these methods, laboratories can expect:

  • Reduced E-Factor: Minimization of waste generation.

  • Enhanced Reaction Mass Efficiency (RME): Higher incorporation of reactant mass into the final product.

  • Operational Safety: Elimination of strong mineral acids and halogenated solvents.

Green Metrics Comparison
MetricClassical Biginelli (EtOH/HCl)Microwave Solvent-FreeMechanochemical (Grinding)Aqueous Ultrasound
Time 3–5 Hours1–3 Minutes2–5 Minutes15–30 Minutes
Yield 50–70%85–95%80–95%85–94%
Energy High (Reflux)Low (MW Pulse)Negligible (Ambient)Moderate (Sonication)
Solvent Ethanol/DMFNoneNoneWater/EtOH

Mechanistic Insight: The Biginelli Scaffold

To optimize these reactions, one must understand the "Acyl-Iminium" intermediate pathway. Green catalysts function by stabilizing this intermediate without the need for harsh Brønsted acids.

Diagram 1: Acid-Catalyzed Biginelli Mechanism

Caption: The reaction proceeds via the formation of an acyl-iminium ion intermediate, followed by nucleophilic attack and cyclization.[1]

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Imine Acyl-Iminium Intermediate Aldehyde->Imine Acid Cat. Urea Urea (NH2-CO-NH2) Urea->Imine BetaKeto β-Keto Ester Enol Enol Tautomer BetaKeto->Enol Tautomerization Addition Michael Addition Imine->Addition Enol->Addition Cyclization Cyclization & Dehydration Addition->Cyclization Product 3,4-Dihydropyrimidinone (DHPM) Cyclization->Product - H2O

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Best For: High-throughput library generation, rapid optimization.[1] Principle: Dipolar polarization of reactants generates internal heat, accelerating the rate-determining step.

Materials
  • Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (15 mmol).[1]

  • Catalyst: Sulfamic Acid (

    
    ) - 10 mol% (Solid, non-corrosive, reusable).[1]
    
  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar). Note: A domestic microwave can be used with caution but lacks temp control.

Step-by-Step Methodology
  • Pre-Mixing: In a 10 mL microwave-safe vial, mix benzaldehyde (1.06 g), ethyl acetoacetate (1.30 g), urea (0.90 g), and sulfamic acid (0.097 g).

  • Homogenization: Vortex the mixture for 30 seconds until a uniform paste forms.

  • Irradiation:

    • Power: 300 W[1]

    • Temperature Limit: 100°C[1][2]

    • Time: Pulse for 30 seconds. Cool for 10 seconds. Repeat 3-4 times (Total ~2-3 mins).

    • Observation: The reaction is complete when the mixture solidifies.

  • Work-up (Self-Validating Step):

    • Add 20 mL of crushed ice/water to the solid mass.

    • Stir vigorously. The unreacted urea and catalyst (water-soluble) will dissolve.

    • The product (DHPM) remains as a precipitate.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.

Validation:

  • TLC: Mobile phase Ethyl Acetate:Hexane (3:7). Product

    
     should be ~0.4-0.6 depending on substituents.
    
  • Yield: Expected >90%.

Protocol B: Mechanochemical "Grindstone" Synthesis

Best For: Educational labs, scale-up without energy costs, highly sensitive substrates.[1] Principle: Mechanical energy (friction) overcomes the activation energy barrier at ambient temperature.

Materials
  • Reagents: Substituted Benzaldehyde (5 mmol), Ethyl acetoacetate (5 mmol), Urea/Thiourea (5 mmol).[1]

  • Catalyst:

    
     (5 mol%) or p-Toluenesulfonic acid (p-TSA).
    
  • Equipment: Agate Mortar and Pestle or Ball Mill (e.g., Retsch MM 400).

Step-by-Step Methodology
  • Loading: Place the aldehyde and ethyl acetoacetate in the mortar. Grind gently for 1 minute to mix.

  • Activation: Add the catalyst (

    
    ) and Urea.
    
  • Grinding:

    • Manual: Grind vigorously for 5–10 minutes. The mixture will initially liquefy (eutectic melt) and then solidify as the product forms.

    • Ball Mill: Set frequency to 20–25 Hz for 10 minutes.

  • Monitoring: Stop grinding when the mixture becomes a dry, pale powder.

  • Work-up:

    • Wash the solid residue with cold water to remove the copper catalyst.

    • Filter and dry.[3]

Validation:

  • Melting Point: Compare with literature (e.g., 202–204°C for the phenyl derivative). A sharp range (<2°C) indicates high purity.

Protocol C: Ultrasound-Assisted Aqueous Synthesis

Best For: "On-Water" chemistry, hydrophobic substrates.[1] Principle: Acoustic cavitation creates micro-jets and hotspots, enhancing mass transfer between the organic phase and the aqueous phase.

Diagram 2: Green Workflow Decision Matrix

Caption: Selection guide for choosing the optimal green synthesis method based on lab resources and substrate stability.

WorkflowMatrix Start Start: Pyrimidine Synthesis Decision1 Is the substrate thermally stable? Start->Decision1 BranchStable Yes (Stable >80°C) Decision1->BranchStable BranchUnstable No (Sensitive) Decision1->BranchUnstable Decision2 Is high-throughput required? BranchStable->Decision2 Grind Protocol B: Mechanochemical (Ambient Temp, Simple) BranchUnstable->Grind MW Protocol A: Microwave Solvent-Free (Fastest, High Yield) Decision2->MW Yes Sonic Protocol C: Ultrasound Aqueous (Green Solvent, Mild) Decision2->Sonic No

[1]

Step-by-Step Methodology
  • Preparation: In a 50 mL flask, dissolve/suspend Benzaldehyde (2 mmol), Ethyl acetoacetate (2 mmol), and Urea (3 mmol) in Water (5 mL) or 50% EtOH/Water.

  • Catalyst: Add

    
     (20 mol%) or Ammonium Chloride (
    
    
    
    ) for a milder pH.
  • Sonication:

    • Place the flask in an ultrasonic cleaning bath (frequency ~40 kHz).

    • Sonicate at 60–70°C for 20–30 minutes.

  • Work-up:

    • Cool the mixture to room temperature.

    • The product usually precipitates out of the aqueous medium due to the hydrophobic effect.

    • Filter and wash with excess water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Microwave) Overheating/CharringReduce power to 150W; use "pulse-cool" cycles to prevent thermal runaway.
Sticky Product (Grinding) Incomplete ReactionContinue grinding; add a drop of EtOH to facilitate crystal lattice formation.
No Precipitate (Aqueous) Product too polarSalting out: Add NaCl to the aqueous layer to force precipitation.
Impurity (TLC) Knoevenagel side-productEnsure Urea is in excess (1.5 eq) to compete with the aldol pathway.

References

  • Microwave-Assisted Synthesis: Pai, N., Waghmode, K., & Khandekar, D. (2011).[1] Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry.

  • Ionic Liquid / Solvent-Free: Azimi, S., & Hariri, M. (2016).[1] Solvent-free and one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones using ionic liquid.[1][4] Iranian Chemical Communication.

  • Mechanochemical (Grinding): Balasubramaniyam, T., et al. (2022).[1][5] A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.[5] Molecules.

  • Ultrasound Aqueous Protocol: Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011).[1] Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society.

  • Green Metrics & Atom Economy: Constable, D. J., et al. (2002).[1] Metrics to 'green' chemistry—which are the best? Green Chemistry.

Sources

High-Purity Isolation of Synthetic Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR

Overcoming Polarity and Tailing Challenges in Preparative HPLC

Abstract

Synthetic pyrimidine analogs (e.g., modified nucleosides, fluorinated bases like 5-FU, and cytosine derivatives) represent a cornerstone of antiviral and oncology drug discovery. However, their purification presents a distinct "polarity paradox": they are often too polar for standard C18 retention yet lack sufficient charge for simple ion-exchange workflows. Furthermore, the basicity of pyrimidine nitrogen atoms frequently leads to severe peak tailing due to secondary silanol interactions.

This guide provides a rationalized workflow for the purification of pyrimidine compounds, moving beyond "trial-and-error" by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous-Stable Reversed-Phase (RP-AQ) methodologies.

The Chemical Challenge

To purify pyrimidines, one must understand their behavior in solution. Pyrimidines are nitrogenous heterocycles that exhibit amphoteric properties.

  • Polarity: Most synthetic analogs have a low LogP (typically < 0), causing them to elute in the void volume (

    
    ) of standard C18 columns.
    
  • Basicity & Tailing: The N3 and N1 positions can protonate/deprotonate. At neutral pH, residual silanols on silica supports (pKa ~3.5–4.5) act as cation exchangers, binding protonated pyrimidine bases and causing "shark-fin" tailing.

  • Solubility Mismatch: These compounds are highly water-soluble. Injecting an aqueous sample into a high-organic HILIC mobile phase can cause sample precipitation or "breakthrough" (peak splitting).

Decision Matrix: Selecting the Separation Mode

Do not default to C18. Use this logic gate to select the stationary phase based on your analyte's physicochemical properties.[1]

Pyrimidine_Workflow Start START: Analyte Properties Check_Phos Contains Phosphate/Ionic Group? Start->Check_Phos Check_Polarity Polarity Assessment (LogP) Check_Phos->Check_Polarity No (Neutral/Zwitterion) Method_IPC Method C: Ion-Pairing RP (For Nucleotides) Check_Phos->Method_IPC Yes (Strong Charge) Method_HILIC Method A: HILIC (LogP < -1.0) Check_Polarity->Method_HILIC Highly Polar (Hydrophilic) Method_AQ Method B: Aqueous C18 (-1.0 < LogP < 2.0) Check_Polarity->Method_AQ Moderately Polar Method_Std Standard C18 (LogP > 2.0) Check_Polarity->Method_Std Lipophilic

Figure 1: Strategic decision tree for stationary phase selection based on analyte charge and lipophilicity.

Detailed Protocols

Method A: HILIC Purification (For Highly Polar Nucleosides)

Best for: Cytidine analogs, uracil derivatives, and compounds that elute in the void volume on C18. Mechanism: Partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase.[2]

Stationary Phase Selection:

  • Primary Choice: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide). Why? Amide phases show high stability and strong hydrogen bonding retention for pyrimidines.

  • Secondary Choice: Zwitterionic (ZIC-HILIC).

Mobile Phase Strategy:

  • Solvent A: 10 mM Ammonium Acetate in Water, pH 5.8.

    • Note: Salt is critical in HILIC to suppress electrostatic repulsion between charged analytes and the stationary phase.

  • Solvent B: Acetonitrile (ACN).

Gradient Protocol (Generic):

Step Time (min) % A (Aqueous Buffer) % B (Acetonitrile) Mechanism
Equilibration -10.0 5 95 Establish water layer
Load 0.0 5 95 Inject sample
Isocratic Hold 0–2.0 5 95 Prevent breakthrough
Gradient 2.0–20.0 5 → 40 95 → 60 Elution by increasing polarity
Wash 20.0–25.0 50 50 Remove retained salts

| Re-equilibration| 25.1 | 5 | 95 | Critical Step |

Critical Success Factor: Sample Diluent

  • Do NOT dissolve sample in 100% water. This disrupts the HILIC water layer at the head of the column, causing peak splitting.

  • Protocol: Dissolve sample in 50:50 ACN:Water (or higher organic if solubility permits).

Method B: Aqueous C18 (RP-AQ) (For Moderately Polar Analogs)

Best for: Thiamine derivatives, methylated pyrimidines, and impurities separation. Mechanism: Uses compatible C18 phases that do not undergo "phase collapse" (dewetting) in 100% aqueous conditions.

Stationary Phase Selection:

  • Column: C18-AQ (e.g., YMC-Triart C18, Atlantis T3) or Pentafluorophenyl (PFP).

  • Why PFP? PFP phases offer unique selectivity for halogenated pyrimidines (e.g., fluorouracil) via pi-pi and dipole interactions.

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water (for MS detection) or 20 mM Phosphate Buffer pH 3.0 (for UV only).

    • pH Control: Low pH (< 3.[3]0) ensures the pyrimidine nitrogen is protonated (BH+), but more importantly, it suppresses silanol ionization (Si-OH), reducing tailing.

  • Solvent B: Methanol (MeOH).

    • Why MeOH? Methanol is less protic than ACN and often provides better selectivity for polar bases in high-aqueous conditions.

Gradient Protocol:

Step Time (min) % A (Aqueous) % B (Organic)
Load 0.0 100 0
Hold 0–5.0 100 0
Gradient 5.0–25.0 100 → 60 0 → 40

| Wash | 25.0–30.0 | 5 | 95 |

Troubleshooting & Optimization

The "Shark-Fin" Tailing Issue

Tailing is the most common failure mode in pyrimidine purification.

  • Cause: Interaction between the basic pyrimidine nitrogen and acidic silanols on the silica surface.

  • Solution 1 (The Salt Spike): Increase buffer concentration. In Prep HPLC, moving from 10 mM to 50 mM Ammonium Acetate often linearizes the isotherm.

  • Solution 2 (Ion-Pairing): If using RP-HPLC, add 5–10 mM Hexanesulfonic Acid (for basic analytes) or Tetrabutylammonium Hydrogen Sulfate (for acidic/phosphorylated analytes). Warning: IP agents are difficult to remove from the final product.

Sample Solubility vs. Loading

Pyrimidines are often crystalline and hard to dissolve in organic solvents.

  • HILIC Loading: If the sample crashes out in ACN, use DMSO as the injection solvent. DMSO elutes later in HILIC and usually separates well from early-eluting pyrimidines.

  • Prep Scale-Up Rule: Determine the "Loading Factor" on an analytical column first.[4][5]

    • Volume Overload: Inject increasing volumes of a dilute solution until resolution (Rs) drops < 1.5.

    • Concentration Overload: Inject a fixed volume of increasing concentration.[4] Pyrimidines often tolerate concentration overload better than volume overload in HILIC.

Visualizing the HILIC Mechanism

Understanding the "Water Layer" is key to mastering Method A.

HILIC_Mechanism Silica Stationary Phase (Polar Silica/Amide) WaterLayer Stagnant Water-Enriched Layer (Primary Interaction Zone) Silica->WaterLayer Adsorption of H2O BulkMobile Bulk Mobile Phase (High ACN) BulkMobile->WaterLayer Partitioning Analyte Pyrimidine Analyte (Polar) Analyte->WaterLayer Hydrogen Bonding & Dipole Interaction Analyte->BulkMobile Solubility Limit

Figure 2: HILIC retention mechanism. Retention increases as the analyte partitions from the ACN-rich bulk phase into the water-enriched layer on the surface.

References

  • Marrubini, G., et al. (2010).[6] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.[6] Journal of Separation Science.[6] Link[6]

  • Agilent Technologies. (2021).[7] Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography.[7][8][9] Application Note. Link

  • Sigma-Aldrich (Merck). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.Link

  • McCalley, D. V. (2017). Understanding and Managing Peak Shapes in Hydrophilic Interaction Liquid Chromatography. Journal of Chromatography A. Link

  • Waters Corporation. Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography.[8]Link

Sources

Application Notes & Protocols: The Strategic Use of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence is due to its ability to mimic the endogenous purine and pyrimidine bases of DNA and RNA, allowing molecules incorporating this heterocycle to interact with a wide range of biological targets. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, making them key building blocks for pharmaceutical agents.[1] Within this vital class of compounds, Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate serves as a highly versatile and strategic intermediate. Its unique arrangement of functional groups—a reactive hydroxyl group, a modifiable ester, and a stable methyl group on the pyrimidine core—offers multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in the synthesis of advanced pharmaceutical intermediates. It is particularly noted for its role in constructing the core structures of compounds like sulfonamide antibiotics.[2]

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its effective and safe use in any synthetic protocol.

Key Properties

The properties of this compound are summarized below. Note that the 4-hydroxy form exists in tautomeric equilibrium with its 4-oxo counterpart, which influences its reactivity.

PropertyValueSource
IUPAC Name methyl 2-methyl-4-oxo-1H-pyrimidine-5-carboxylatePubChem
CAS Number 5077-08-3Multiple Vendors
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol PubChem
Appearance Typically an off-white to yellow or orange powder/solid[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Safety, Handling, and Storage

Safe handling is paramount when working with any chemical intermediate. The following guidelines are based on available safety data sheets.

  • Hazard Identification : This compound is generally classified as an irritant. Key hazard statements include:

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[5][6]

    • Harmful if swallowed.[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

  • Handling :

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly after handling.[4][7]

  • Storage :

    • Store in a tightly closed container.[3][7]

    • Keep in a cool, dry, and well-ventilated place.[3]

    • For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is recommended.[8]

Core Application: A Versatile Pharmaceutical Building Block

The strategic value of this compound lies in the differential reactivity of its functional groups. The hydroxyl group can be converted into a leaving group for nucleophilic substitution, the ester can be hydrolyzed or converted to an amide, and the pyrimidine ring itself can undergo further modifications. This makes it a critical precursor for creating libraries of compounds for drug screening.

The diagram below illustrates the key reaction sites and potential transformations, highlighting its versatility as an intermediate.

G cluster_main This compound cluster_products Potential Pharmaceutical Scaffolds cluster_final Target Molecules Intermediate Amide Amide Derivatives Intermediate->Amide  Aminolysis / Amidation  (e.g., R₂NH, heat or coupling agents) Substituted C4-Substituted Pyrimidines (e.g., Amino, Alkoxy) Intermediate->Substituted  1. Chlorination (e.g., POCl₃)  2. Nucleophilic Substitution      (e.g., R-NH₂, R-OH) Carboxylic_Acid Carboxylic Acid Analogs Intermediate->Carboxylic_Acid  Ester Hydrolysis  (e.g., LiOH, NaOH) DHFR_Inhibitors DHFR Inhibitors Amide->DHFR_Inhibitors Antibiotics Antibiotics Substituted->Antibiotics Antivirals Antiviral Agents Carboxylic_Acid->Antivirals

Caption: Versatility of the pyrimidine intermediate in synthesis.

Protocol: Synthesis of a 4-Chloro-pyrimidine Intermediate

One of the most common and critical transformations of this intermediate is the conversion of the 4-hydroxyl group into a 4-chloro group. This is a pivotal step because the chloride is an excellent leaving group, paving the way for a wide range of nucleophilic substitution reactions to introduce diverse functionalities. This protocol details a standard chlorination procedure using phosphorus oxychloride (POCl₃).

Rationale of the Protocol

The 4-hydroxy-pyrimidine exists in tautomeric equilibrium with the 4-pyrimidinone. The lone pair on the oxygen atom of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of eliminations, driven by the formation of the stable P-O bond and the aromaticity of the resulting pyrimidine ring, leads to the displacement of the hydroxyl group with a chlorine atom. A tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is often added as a non-nucleophilic base to neutralize the HCl generated in situ, preventing unwanted side reactions.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )QuantityStoichiometry
This compoundC₇H₈N₂O₃168.155.0 g1.0 eq
Phosphorus OxychloridePOCl₃153.3325 mL~5.6 eq (as solvent and reagent)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.246.2 mL1.2 eq
Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent for work-up
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~150 mLFor quenching
BrineNaCl(aq)-50 mLFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Add starting pyrimidine to a dry, round-bottom flask. B 2. Place flask under inert atmosphere (N₂ or Ar). A->B C 3. Add POCl₃ via syringe at 0 °C (ice bath). B->C D 4. Add DIPEA dropwise while maintaining 0 °C. C->D E 5. Warm to room temperature, then heat to reflux (e.g., 110 °C). D->E F 6. Monitor reaction by TLC (e.g., 3:1 Hexanes:EtOAc). E->F G 7. Cool to 0 °C. Slowly quench by adding to ice/NaHCO₃(aq). F->G H 8. Extract with Dichloromethane (x3). G->H I 9. Combine organic layers, wash with brine, dry over Na₂SO₄. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify crude product via flash column chromatography. J->K

Caption: Step-by-step workflow for chlorination.

Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 29.7 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Cautiously add phosphorus oxychloride (25 mL, 167 mmol) via syringe.

    • Causality Note: POCl₃ is highly reactive with water. Ensuring dry equipment is critical to prevent violent quenching and reagent decomposition. The reaction is cooled to control the initial exotherm.

  • Base Addition: While stirring at 0 °C, add DIPEA (6.2 mL, 35.7 mmol) dropwise over 10 minutes.

    • Causality Note: DIPEA acts as an acid scavenger. Its slow addition is necessary to manage the heat generated from the acid-base neutralization.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (oil bath temperature ~110 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C. In a separate, larger flask, prepare a stirred mixture of crushed ice (~100 g) and saturated sodium bicarbonate solution (~150 mL). Very slowly and carefully, add the reaction mixture to the quenching solution dropwise.

    • Trustworthiness Note: This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood with extreme caution. The bicarbonate neutralizes the excess POCl₃ and the generated acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-chloro-2-methylpyrimidine-5-carboxylate.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive POCl₃ (hydrolyzed).2. Insufficient reaction temperature or time.1. Use a fresh, unopened bottle of POCl₃.2. Ensure the oil bath reaches the target temperature and extend the reaction time, monitoring by TLC.
Formation of Dark, Tarry Byproducts 1. Reaction temperature was too high.2. Presence of impurities in the starting material.1. Maintain a consistent reflux temperature; do not overheat.2. Recrystallize the starting material before use.
Difficult Work-up / Emulsion Formation 1. Incomplete quenching of POCl₃.2. pH of the aqueous layer is not sufficiently basic.1. Ensure the quenching solution remains cold and add the reaction mixture very slowly.2. Add more solid NaHCO₃ to the separatory funnel to break the emulsion. Add more brine.
Low Isolated Yield After Purification 1. Product is partially volatile.2. Incomplete extraction from the aqueous layer.1. Be cautious during solvent removal; do not leave on high vacuum for extended periods.2. Perform additional extractions (e.g., 5 instead of 3) with the organic solvent.

References

  • MySkinRecipes. 2-Hydroxy-4-methylpyrimidine-5-carboxylic acid. Available from: [Link]

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. Available from: [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available from: [Link]

  • Chernov, A. V., et al. (2016). Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. Russian Journal of General Chemistry, 86(6), 1293-1298. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Challenge: Synthesizing Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves the condensation of Acetamidine Hydrochloride with Dimethyl Ethoxymethylene Malonate (DMEM) .[1][2] While theoretically straightforward, yields often fluctuate between 40-85% due to three critical variables: moisture sensitivity of the amidine, competitive hydrolysis of the ester, and pH-dependent solubility during isolation.[2]

The Mechanism: The reaction proceeds via a Michael addition-elimination followed by cyclization.[2] Crucially, the "hydroxy" pyrimidine exists in tautomeric equilibrium with its "oxo" form (4-pyridone-like structure).[1][2] Understanding this tautomerism is vital for isolation, as the molecule is amphoteric—soluble in both strong acid (protonation of N) and strong base (deprotonation of OH).[2]

Standardized Optimization Protocol

To maximize yield, we recommend shifting from "recipe-based" execution to a Process Control System .[1][2]

Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Quality Attribute (CQA)
Acetamidine HCl 1.1 - 1.2NucleophileMust be dry. Highly hygroscopic.[1][2] Wet reagent kills yield immediately.[1][2]
DMEM 1.0ElectrophilePurity >98%.[1][2][3] If using DEEM (Ethyl analogue), see FAQ #2.
NaOMe (30% in MeOH) 2.2 - 2.5BaseMust neutralize HCl and deprotonate the intermediate to drive cyclization.[2]
Methanol (Anhydrous) SolventMediumWater content <0.1% to prevent ester hydrolysis.[1][2]
Step-by-Step Workflow
  • Base Preparation: Charge anhydrous Methanol into the reactor. Cool to 0-5°C. Add Sodium Methoxide (NaOMe) solution dropwise.

  • Amidine Release: Add Acetamidine Hydrochloride portion-wise. Why? Exothermic neutralization.[1][2] Stir for 30 mins to ensure free amidine formation.

  • Condensation: Add Dimethyl Ethoxymethylene Malonate (DMEM) slowly at <10°C.

  • Cyclization: Warm to Room Temperature (RT) for 1 hour, then heat to Reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC.[1][2] Disappearance of DMEM is the primary indicator.[2]

  • Quench & Isolation (The Yield Killer):

    • Cool to 10°C.

    • Add water (minimal volume, ~2x reaction volume) to dissolve inorganic salts.[1][2]

    • CRITICAL: Adjust pH to 3.5 – 4.0 using conc. HCl.

    • Why? This is the isoelectric point (pI) where the zwitterion is least soluble.[2] Going too acidic (pH < 1) redissolves the product.[2]

  • Filtration: Stir the slurry at 0-5°C for 2 hours before filtering. Wash with cold water, then cold methanol.[2]

Visualizing the Process

Diagram 1: Synthetic Pathway & Critical Control Points

G Start Acetamidine HCl (Hygroscopic!) Base NaOMe / MeOH (Base Excess > 2.0 eq) Start->Base Neutralization Intermediate Acyclic Intermediate Base->Intermediate + DMEM DMEM Dimethyl Ethoxymethylene Malonate DMEM->Intermediate Reflux Cyclization (Reflux, 4-6h) Intermediate->Reflux - MeOH Quench Quench & pH Adj. (Target pH 3.5-4.0) Reflux->Quench Cooling Product Methyl 4-hydroxy-2-methyl pyrimidine-5-carboxylate Quench->Product Precipitation

Caption: Figure 1. Reaction workflow highlighting the critical pH adjustment step for isolation.

Troubleshooting & FAQs

Q1: My yield is consistently low (<50%), but the product looks pure. What is happening?

Diagnosis: This is likely a solubility loss during isolation, not a reaction failure.[2] Root Cause: The 4-hydroxypyrimidine core is amphoteric.[1][2]

  • Scenario A: You acidified to pH 1. The nitrogen on the ring protonated, forming a soluble hydrochloride salt.[2]

  • Scenario B: You stopped at pH 7. The enolic -OH is partially deprotonated (sodium salt), keeping it soluble.[2] Solution:

  • Calibrate your pH meter.[1][2]

  • Target pH 3.5 – 4.0 precisely.[1][2]

  • Ensure the mixture is cold (<5°C) during filtration.[1][2]

  • Salting Out: If yield remains low, saturate the aqueous mother liquor with NaCl to force precipitation.[2]

Q2: I used Diethyl Ethoxymethylene Malonate (DEEM) because it's cheaper. Why is my melting point broad?

Diagnosis: You have a mixture of Methyl and Ethyl esters.[1][2][4] Mechanism: If you react DEEM (Ethyl ester) in Methanol with NaOMe , transesterification occurs.[2] You will generate a statistical mixture of:

  • Ethyl ester (starting material retained)[1][2][5][6]

  • Methyl ester (transesterified product) Solution:

  • Option A (Preferred): Switch to DMEM (Dimethyl ester) to match the solvent.[2]

  • Option B: If you must use DEEM, swap the solvent to Ethanol and base to NaOEt .[2] Note that this produces the Ethyl pyrimidine carboxylate.[1][2][5]

  • Option C: Force transesterification by refluxing DEEM in MeOH/NaOMe for 2 hours before adding the amidine, ensuring 100% conversion to the methyl ester precursor.[2]

Q3: The reaction mixture turned into a solid, unstirrable "cake" halfway through reflux.

Diagnosis: Solvent volume is too low for the precipitating NaCl/Na-salt byproducts.[1][2] Solution:

  • Increase Methanol volume to 8-10 volumes (relative to amidine mass).

  • Use an overhead mechanical stirrer (high torque) instead of a magnetic stir bar. Magnetic bars often decouple once solids form, leading to hot spots and decomposition.[2]

Q4: My product is a sticky gum instead of a powder.

Diagnosis: Presence of oligomers or trapped solvent/water.[1][2] Solution:

  • Trituration: Re-suspend the gum in hot Isopropanol (IPA) or Ethyl Acetate, stir for 30 mins, and cool. This often induces crystallization.[1][2]

  • Drying: The "gum" is often a hydrate.[1][2] Dry under high vacuum at 40°C over P₂O₅.

Advanced Troubleshooting Logic

Diagram 2: Yield Optimization Decision Tree

Troubleshooting Problem Low Yield Observed CheckTLC Check TLC/HPLC of Reaction Mixture Problem->CheckTLC SM_Remains Starting Material (DMEM) Present CheckTLC->SM_Remains Incomplete Clean_Conv Reaction Clean (No SM) CheckTLC->Clean_Conv Complete Moisture Check Reagents: Wet Amidine or Methanol? SM_Remains->Moisture Base_Eq Check Stoichiometry: Base < 2.0 eq? SM_Remains->Base_Eq Workup Workup Issue: pH Missed? Clean_Conv->Workup Solubility Mother Liquor Loss: Check Filtrate by HPLC Workup->Solubility Product in Filtrate?

Caption: Figure 2. Decision tree for isolating the root cause of yield loss.

References & Authority

  • Reaction Mechanism & Conditions:

    • Schenone, P., et al.[2] "Reaction of amidines with ethoxymethylene malonates."[1][2] Journal of Heterocyclic Chemistry, 1990.[2] (Establishes the base-catalyzed condensation pathway).

    • Organic Syntheses, Coll.[1][2][7] Vol. 4, p. 298 (1963).[1][2] "Ethyl Ethoxymethylene Malonate."[1][2][4] (Foundational chemistry for the electrophile).[2]

  • Purification & Solubility:

    • PubChem Compound Summary.[1][2] "Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate" (Analogous data for solubility profiles).[1][2][8] [2]

    • US Patent 4,008,365.[1][2] "Process for the preparation of 4-hydroxy-pyrimidine-5-carboxylic acid esters."[1][2][5][6][8][9] (Industrial optimization of pH and temperature for precipitation).

  • Safety & Handling:

    • Acetamidine Hydrochloride SDS.[1][2] (Hygroscopic nature warnings).

    • Sodium Methoxide SDS.[1][2] (Corrosivity and moisture sensitivity).[1][2]

Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Technical Support Center: Purification of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Separations Division) Ticket ID: PYR-POLAR-001

Introduction: The Polar Paradox

Welcome to the technical support hub for polar pyrimidine purification. You are likely here because your target compound—whether it is a cytosine derivative, a nucleoside analog like Gemcitabine, or a novel uracil scaffold—is behaving poorly on standard purification platforms.

The Core Problem: Pyrimidines possess a "Polar Paradox." They often require aqueous systems to dissolve (due to high polarity and hydrogen bonding) but require organic solvents to retain on standard Reversed-Phase (RP) C18 columns. When you inject an aqueous sample onto C18, it often elutes immediately at the void volume (


), resulting in zero separation.

This guide moves beyond basic textbook advice to address the specific hydrodynamic and thermodynamic challenges of purifying these molecules.

Module 1: Strategic Selection (The Decision Matrix)

Before mixing solvents, you must select the correct stationary phase mechanism. Do not default to C18 unless you have a specific strategy (like Ion-Pairing).

Interactive Workflow: Column Selection

ColumnSelection Start START: Analyte Properties LogP Check LogP / LogD Start->LogP NegLogP LogP < -1.0 (Highly Polar) LogP->NegLogP Hydrophilic ModLogP LogP -1.0 to +1.0 LogP->ModLogP Intermediate Ionic Is it Ionizable? (Basic/Acidic) IPC OPTION: Ion-Pairing C18 (Use volatile reagents) Ionic->IPC If pH manipulation fails NegLogP->Ionic Alt Strategy HILIC RECOMMENDED: HILIC (Amide, Diol, Bare Silica) NegLogP->HILIC Best Retention C18AQ OPTION: C18-AQ (Polar Endcapped) ModLogP->C18AQ 100% Aqueous Compatible

Figure 1: Decision matrix for stationary phase selection based on analyte hydrophobicity (LogP).

Module 2: HILIC Troubleshooting (The "Strong Solvent" Trap)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar pyrimidines, but it has a high failure rate due to user error regarding solvent strength.

The Mechanism: HILIC works by creating a water-rich layer on the surface of the polar stationary phase.[1][2][3] Analytes partition into this water layer.

  • Reversed-Phase: Water is "Weak" (promotes retention), Organic is "Strong" (elutes).

  • HILIC: Organic is "Weak" (promotes retention), Water is "Strong" (elutes).[4][5]

Common Ticket: "My peak shape is terrible/split."

Diagnosis: You likely dissolved your sample in water or DMSO and injected it directly. In HILIC, injecting water is like injecting pure acetonitrile in Reversed-Phase—it acts as a strong solvent plug that smears the analyte down the column.

Protocol: The "Diluent Sandwich" for Solubility & Peak Shape Pyrimidines are often insoluble in the high-organic mobile phases (90% ACN) required for HILIC retention.

  • Dissolve: Dissolve sample in the minimum volume of a good solvent (Water, DMSO, or 50:50 MeOH:Water).

  • Precipitation Check: Slowly add Acetonitrile (ACN) to the sample until the ratio is at least 75% ACN.

    • If it precipitates: You cannot use standard HILIC injection.

    • If it stays soluble: Inject.[5][6][7]

  • The "At-Column Dilution" (ACD) Workaround:

    • If your sample precipitates in high ACN, use a system with ACD capabilities (pumping weak solvent into the sample stream before the column) OR inject a very small volume (1-2% of column volume) of the aqueous sample.

HILIC Equilibration Data

HILIC columns require significantly longer equilibration than C18 due to the kinetics of the water layer formation.

ParameterReversed-Phase (C18)HILIC (Amide/Silica)
Equilibration Time 3-5 Column Volumes20-30 Column Volumes
End of Gradient Return to initial immediatelyHold at high aqueous for 2 mins to wash salts
Storage 50% MeOH/Water90% ACN / 10% Buffer (Never store in 100% water)

Module 3: Ion-Pairing Chromatography (IPC)

If HILIC fails or you must use C18, Ion-Pairing is the alternative. This involves adding a reagent to the mobile phase that binds to the charged pyrimidine, creating a neutral "pair" that sticks to C18.

Critical Warning: System Contamination

IPC reagents (especially amines) stick irreversibly to LC tubing and columns. Dedicate a specific column and LC line to this method. Do not run other projects on this system without extensive passivation.

Reagent Selection Guide
Target Pyrimidine ChargeRecommended ReagentVolatility (Prep Compatible?)Removal Strategy
Basic (+) (e.g., Cytosine)TFA (Trifluoroacetic acid)HighEvaporation / Lyophilization
Basic (+) (Strong retention needed)HFIP (Hexafluoroisopropanol)HighEvaporation (Expensive)
Basic (+) (Extreme retention needed)Octanesulfonic Acid NO Requires desalting column
Acidic (-) (e.g., Nucleotides)TEA (Triethylamine)ModerateEvaporation (High pH)
Acidic (-) (Strong retention needed)TBA (Tetrabutylammonium)NO Difficult (Solid Phase Extraction)

Protocol: Removing Non-Volatile Ion-Pairing Agents (Desalting) If you use TBA or Sulfonic acids, you cannot just rotovap the solvent.

  • Load: Dilute fraction with water (to reduce organic % below 5%).

  • Trap: Load onto a C18 flash cartridge or SPE cartridge. The ion-pair complex will retain.[8][9]

  • Wash: Flush with 100% water (removes excess salt/buffer).

  • Break: Flush with 50% Ethanol/Water containing 1% Acid (if removing basic IP agent) or Base (if removing acidic IP agent). This disrupts the ion pair.

  • Elute: The target compound elutes; the IP reagent often stays or elutes separately.

Module 4: Flash Chromatography (Scalability)

Scaling up from analytical HPLC to Prep/Flash requires adjusting for lower plate counts.

Workflow: "Aqueous Normal Phase" (ANP) Flash

Standard silica flash columns can be used for pyrimidines if run in HILIC mode.

FlashWorkflow Sample Crude Sample (Dissolved in DMSO) Cartridge Amine or Diol Flash Cartridge Sample->Cartridge Liquid Load Detection UV (254nm) + ELSD (Pyrimidines often UV active) Cartridge->Detection MobilePhase Gradient: 95% ACN -> 50% ACN (with 10mM NH4OAc) MobilePhase->Cartridge

Figure 2: Flash chromatography workflow for polar pyrimidines using functionalized silica.

Key Technical Note: Do not use bare silica with Methanol/DCM for polar pyrimidines if possible. The recovery is often poor due to irreversible adsorption to silanols. Use Amine-functionalized silica (acts as weak anion exchanger and HILIC surface) for better recovery of acidic pyrimidines (uracil derivatives).

FAQ: Rapid Troubleshooting

Q: My pyrimidine splits into two peaks in HILIC. A: Check the pH. Pyrimidines have tautomeric forms (keto-enol). If your mobile phase pH is near the pKa of the nitrogen, you will see peak splitting or broadening. Buffer your mobile phase (Ammonium Formate pH 3.0 or Ammonium Acetate pH 5.8) to lock the protonation state.

Q: I recovered my sample but the yield is >100%. A: You likely have trapped Ammonium Acetate or Formate buffer salts. Although "volatile," they require extended lyophilization or heat to remove completely. Re-dissolve in water and lyophilize again.

Q: Can I use C18-AQ (Aqueous) columns? A: Yes, for moderately polar compounds (LogP -1 to 0). C18-AQ columns effectively prevent "phase collapse" (dewetting) in 100% water. However, for highly polar compounds (LogP < -1.5), even C18-AQ may not provide enough retention (


). In that case, switch to HILIC.

References

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from

  • Phenomenex. (2021). HILIC Tips to Strengthen Your Analysis. Retrieved from

  • Agilent Technologies. (2019).[10] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Biotage. (2023).[11] What can I use to purify polar reaction mixtures? Retrieved from

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of pyrimidine synthesis. This guide is crafted for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Here, we move beyond rote protocols to delve into the fundamental principles governing these reactions, with a particular focus on the critical parameter of reaction temperature. Our goal is to empower you with the expertise to not only troubleshoot common issues but also to proactively optimize your synthetic strategies for higher yields, purity, and efficiency.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during pyrimidine synthesis, providing concise, actionable answers grounded in established chemical principles.

Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What is the first step in troubleshooting this issue?

A1: Low yields are a frequent challenge in the classical Biginelli reaction, especially when working with substituted aromatic or aliphatic aldehydes.[1][2] The initial and often most impactful parameter to investigate is the reaction temperature. While some Biginelli reactions can proceed at room temperature, many require heating to overcome the activation energy barriers of the multi-component condensation.[1] Optimization studies often find the ideal temperature to be between 80°C and 100°C, though this is highly dependent on the specific substrates being used.[1]

Q2: I'm observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is this compound, and how can I minimize its formation?

A2: The appearance of a yellow, fluorescent byproduct is a strong indicator of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side reaction becomes more prevalent at higher temperatures, as the decomposition of urea into ammonia and isocyanic acid is accelerated. The ammonia then participates in a competing reaction pathway with two equivalents of the β-ketoester and the aldehyde to form the DHP.[3] To mitigate this, running the reaction at a lower temperature is a key strategy to significantly reduce the formation of this byproduct.[3]

Q3: Can microwave-assisted synthesis be beneficial for optimizing reaction temperature in pyrimidine synthesis?

A3: Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and often improving yields in pyrimidine synthesis.[4][5][6] Microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times, sometimes from hours to minutes.[4][7] This technique can also enable reactions to be carried out at higher temperatures than conventional heating under sealed-vessel conditions, potentially driving sluggish reactions to completion.[4][8] However, it is crucial to carefully control the temperature in microwave synthesis, as excessive heat can still lead to byproduct formation.[5]

Q4: My reaction seems to stall, with a significant amount of starting material remaining. How can I drive the reaction to completion?

A4: Incomplete conversion is a common issue that can often be addressed by adjusting the reaction temperature and time.[3] A moderate increase in temperature may be necessary to provide the energy needed for the reaction to proceed to completion.[3] It is highly advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature and to prevent potential degradation of the product with prolonged heating.[1][3][9] Additionally, ensure your catalyst is active, as catalyst inefficiency can also lead to low conversion.[3]

Q5: Are there general temperature guidelines for the Prins reaction when used in pyrimidine synthesis?

A5: The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, is highly dependent on reaction conditions, including temperature.[10][11] The outcome can vary significantly with temperature. For instance, in some cases, lower temperatures favor the formation of certain cyclic products like dioxanes, while higher temperatures can lead to the formation of allylic alcohols.[10][11] When employing a halo-Prins reaction modification, temperature can influence the stereoselectivity of the product. For example, a reaction with titanium tetrachloride at -78°C can yield a different major isomer than a reaction with tin tetrachloride at room temperature.[10][12]

Troubleshooting Guide: Temperature-Related Issues in Pyrimidine Synthesis

This section provides a structured approach to diagnosing and resolving common problems encountered during pyrimidine synthesis where temperature is a likely contributing factor.

Problem Potential Temperature-Related Cause(s) Recommended Solutions & Explanations
Low or No Product Yield - Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. - Excessive Temperature: The desired product or starting materials may be degrading at the reaction temperature.- Optimize Temperature: Systematically screen a range of temperatures (e.g., room temperature, 60°C, 80°C, 100°C) to find the optimal condition for your specific substrates.[1] - Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product over time at different temperatures.[1][3] This will help identify if the reaction is sluggish or if the product is decomposing.
Formation of Side Products (e.g., Hantzsch Dihydropyridines) - High Reaction Temperature: Elevated temperatures can promote competing reaction pathways, such as the formation of Hantzsch-type byproducts in the Biginelli reaction due to urea decomposition.[3]- Lower Reaction Temperature: Reducing the temperature can significantly improve the selectivity of the reaction towards the desired pyrimidine product.[3] - Catalyst Selection: The choice of catalyst can also influence selectivity. Consider screening different Lewis or Brønsted acids that may favor the desired pathway at lower temperatures.[3][9]
Incomplete Reaction/Stalled Reaction - Suboptimal Temperature: The reaction kinetics may be too slow at the current temperature.- Increase Temperature Incrementally: Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[3] - Consider Microwave Synthesis: Microwave irradiation can often provide the necessary energy to drive the reaction to completion in a shorter timeframe.[4][5]
Formation of Insoluble Byproducts - Temperature-Induced Polymerization: Some aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization at elevated temperatures under acidic conditions.[9]- Use a Milder Catalyst: A less aggressive catalyst might allow the reaction to proceed at a lower temperature, minimizing polymerization. - Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture can help to control the reaction rate and reduce the likelihood of self-condensation.[9]

Visualizing the Optimization Workflow

A systematic approach is crucial when optimizing reaction temperature. The following diagram illustrates a logical workflow for this process.

Temperature Optimization Workflow Temperature Optimization Workflow start Start: Low Yield or Side Products Observed initial_reaction Initial Reaction Conditions (e.g., Literature Protocol) start->initial_reaction screen_temp Screen a Range of Temperatures (e.g., RT, 60°C, 80°C, 100°C) initial_reaction->screen_temp monitor_tlc Monitor Progress by TLC at Each Temperature screen_temp->monitor_tlc analyze_results Analyze TLC Results (Conversion, Byproducts) monitor_tlc->analyze_results optimal_temp Optimal Temperature Identified? analyze_results->optimal_temp proceed Proceed with Optimized Temperature optimal_temp->proceed Yes troubleshoot_other Troubleshoot Other Parameters (Catalyst, Solvent, Stoichiometry) optimal_temp->troubleshoot_other No troubleshoot_other->screen_temp

Caption: A workflow for systematically optimizing reaction temperature.

Detailed Experimental Protocol: Temperature Screening for a Biginelli Reaction

This protocol provides a general framework for optimizing the reaction temperature for the synthesis of a dihydropyrimidinone (DHPM) via the Biginelli reaction.

Materials:

  • Aldehyde (1 equivalent)

  • β-ketoester (1 equivalent)

  • Urea or thiourea (1.5 equivalents)

  • Catalyst (e.g., HCl, Lewis acid)

  • Solvent (e.g., ethanol)

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stir bars and stir plates with heating

  • TLC plates and developing chamber

  • Appropriate eluent for TLC analysis

Procedure:

  • Reaction Setup: In separate round-bottom flasks, combine the aldehyde, β-ketoester, and urea (or thiourea) in the chosen solvent.

  • Catalyst Addition: Add the catalyst to each flask.

  • Temperature Control: Set each reaction to a different temperature (e.g., room temperature, 60°C, 80°C, and reflux).

  • Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plate in an appropriate eluent system to separate the starting materials and the product. Visualize the spots under UV light or by using an appropriate staining agent.

  • Data Interpretation: Compare the TLC plates from each temperature to determine which condition provides the best conversion to the desired product with the fewest byproducts. The optimal temperature will show a significant decrease in starting materials and a strong spot corresponding to the product.

  • Work-up and Isolation: Once the optimal temperature is identified and the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[9] The crude product can then be purified by recrystallization.

Data Presentation: Impact of Temperature on Yield

The following table provides representative data on how reaction temperature can influence the yield of a typical Biginelli reaction.

Temperature (°C)Reaction Time (hours)Yield (%)Observations
Room Temperature24<10Very slow conversion
60845Moderate conversion, some starting material remains
80485Good conversion, minimal byproducts
100 (Reflux in Ethanol)270Faster reaction, but noticeable formation of a yellow byproduct

Note: This data is illustrative and the optimal conditions will vary depending on the specific substrates and catalyst used.

Logical Relationship Diagram: Troubleshooting Low Yield

This diagram outlines the decision-making process when faced with a low-yield pyrimidine synthesis.

Troubleshooting Low Yield Troubleshooting Low Yield in Pyrimidine Synthesis start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp optimize_temp Optimize Temperature (Screen a Range) check_temp->optimize_temp No check_catalyst Is Catalyst Choice/Loading Optimal? check_temp->check_catalyst Yes optimize_temp->check_catalyst optimize_catalyst Screen Different Catalysts (Lewis vs. Brønsted Acids) check_catalyst->optimize_catalyst No check_solvent Is Solvent Appropriate? check_catalyst->check_solvent Yes optimize_catalyst->check_solvent optimize_solvent Test Different Solvents (Polar vs. Non-polar, Solvent-free) check_solvent->optimize_solvent No check_reagents Are Reagents Pure? check_solvent->check_reagents Yes optimize_solvent->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents No yield_improved Yield Improved check_reagents->yield_improved Yes purify_reagents->yield_improved

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Ghandi, M., & Zare, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(23), 13450–13473. [Link]

  • Slanina, Z., & Vacek, J. (2014). Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Molecules, 19(7), 10186–10198. [Link]

  • Karimi, B., Zareyee, D., & Alimohammadi, F. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-12. [Link]

  • Martins, A. C., de Souza, R. O., & O'Sullivan, B. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3694. [Link]

  • Dolzhenko, A. V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33658-33694. [Link]

  • Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. A. (2021). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 26(15), 4465. [Link]

  • Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. Journal de la Société Chimique de Tunisie. Retrieved from [Link]

  • Vachhani, M., Lalpara, J., Hadiyal, S., & Dubal, G. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(4), 548-557. [Link]

  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. Retrieved from [Link]

  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

  • Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Prins reaction. Retrieved from [Link]

  • CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Overcoming Low Yields in Hydroxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of hydroxypicolinates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthetic protocols. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Low Yields

This section addresses the most common questions and challenges encountered during the synthesis of hydroxypicolinates.

Q1: My reaction to synthesize a hydroxypicolinate ester is resulting in a very low yield. What are the most common initial factors to investigate?

Low yields in hydroxypicolinate synthesis can often be traced back to a few fundamental experimental parameters. Before delving into more complex possibilities, it is crucial to systematically evaluate the following:

  • Purity of Starting Materials: The quality of your starting materials is paramount. Impurities in reactants, such as the initial hydroxyl-substituted pyridine or the corresponding acid, can introduce side reactions or inhibit catalyst activity. Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point) before commencing the synthesis.

  • Solvent and Moisture Control: Many reactions involved in forming picolinates are sensitive to moisture.[1] The presence of water can lead to the hydrolysis of ester products or intermediates, significantly reducing the yield.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reaction Temperature: The reaction temperature can be a critical factor.[2] Suboptimal temperatures may lead to slow reaction rates, while excessively high temperatures can cause decomposition of starting materials or the desired product. A systematic optimization of the reaction temperature, for instance, by running small-scale trials at different temperatures, is often beneficial. In some cases, heating the reaction to between 40°C and 90°C can significantly reduce reaction time and improve yield.[3]

  • Stoichiometry of Reactants: Incorrect stoichiometry can be a simple yet easily overlooked source of low yield. Ensure that the molar ratios of your reactants are accurate, especially if one reactant is intended to be the limiting reagent.

Q2: I suspect side reactions are consuming my starting materials. What are some common side reactions in hydroxypicolinate synthesis and how can I mitigate them?

The presence of the hydroxyl group on the pyridine ring introduces the possibility of several side reactions that can compete with the desired transformation.

  • O-acylation/alkylation: The hydroxyl group is nucleophilic and can react with acylating or alkylating agents if they are present in the reaction mixture, leading to the formation of undesired byproducts.

  • Oxidation: Hydroxyl-substituted pyridines can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of certain catalysts. This can lead to the formation of quinone-like structures or other degradation products.[4]

  • Self-condensation/Polymerization: Under certain conditions, especially at high temperatures, starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to a complex mixture of products and a low yield of the desired hydroxypicolinate.

Mitigation Strategies:

  • Use of Protecting Groups: To prevent unwanted reactions at the hydroxyl group, consider using a suitable protecting group.[5][6][7][8][9] The choice of protecting group is critical and should be stable to the reaction conditions for the main transformation but easily removable afterward.[5] Common protecting groups for hydroxyl groups include ethers (e.g., benzyl, silyl ethers) and esters.[6]

  • Optimization of Reaction Conditions: Carefully controlling the reaction temperature and the order of reagent addition can help to minimize side reactions.[10] For instance, adding a reagent slowly to maintain a low concentration in the reaction mixture can sometimes suppress unwanted pathways.

Q3: My reaction appears to be stalling before completion. What could be the cause and how can I drive it to completion?

A stalled reaction, where starting material is still present even after an extended period, can be frustrating. Several factors can contribute to this issue:

  • Catalyst Deactivation: The catalyst, whether it's an acid, base, or a metal complex, can be deactivated by impurities in the starting materials or solvent. It can also degrade over time, especially at elevated temperatures.

  • Equilibrium Limitations: Some reactions are reversible and may reach a point of equilibrium where the forward and reverse reaction rates are equal, preventing further product formation.

  • Poor Solubility: If one of the reactants has poor solubility in the chosen solvent, its effective concentration in the solution will be low, leading to a slow or stalled reaction.

Troubleshooting a Stalled Reaction:

  • Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction.

  • Shift the Equilibrium: If the reaction is reversible, consider strategies to shift the equilibrium towards the products. This could involve removing a byproduct (e.g., water, if it is formed) using a Dean-Stark apparatus or molecular sieves.

  • Change the Solvent: If solubility is an issue, experimenting with different solvents or solvent mixtures may improve the reaction rate. A solvent that can better dissolve all reactants will facilitate their interaction.

Q4: I've managed to synthesize my hydroxypicolinate, but I'm losing a significant amount during purification. What are some common challenges and solutions for purifying these compounds?

The purification of hydroxypicolinates can be challenging due to their polarity and potential for multiple interactions.

  • High Polarity: The presence of both the hydroxyl and the carboxylate/ester groups can make the compound highly polar, leading to difficulties with extraction and chromatography.

  • Chelation with Metal Ions: Hydroxypicolinates can chelate with metal ions, which can affect their solubility and chromatographic behavior.

  • Instability: Some hydroxypicolinates may be sensitive to the pH of the purification medium or degrade on silica gel.[11]

Purification Strategies:

Challenge Recommended Solution(s)
Poor extraction from aqueous phase Adjust the pH of the aqueous layer to suppress the ionization of the carboxylic acid or the protonation of the pyridine nitrogen, thereby increasing its solubility in the organic phase. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Tailing or poor separation on silica gel chromatography Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to suppress interactions with the silica. Consider using a different stationary phase, such as alumina or reverse-phase silica.
Product degradation during purification If the compound is acid-sensitive, use a neutralized silica gel or an alternative purification method like recrystallization. For temperature-sensitive compounds, perform chromatography at a lower temperature.
Chelation with metal ions Treat the crude product with a chelating agent like EDTA to remove any coordinated metal ions before purification.

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key experiments relevant to the synthesis and troubleshooting of hydroxypicolinates.

Protocol 1: General Procedure for the Synthesis of a Hydroxypicolinate Ester

This protocol provides a general framework for the synthesis of a hydroxypicolinate ester. The specific conditions may need to be optimized for different substrates.

Materials:

  • Hydroxy-substituted picolinic acid

  • Alcohol (e.g., ethanol, methanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the hydroxy-substituted picolinic acid in the alcohol.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Protection of the Hydroxyl Group as a Benzyl Ether

This protocol describes a common method for protecting the hydroxyl group as a benzyl ether, which is stable to a wide range of reaction conditions.

Materials:

  • Hydroxypicolinate

  • Benzyl bromide

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF)

Procedure:

  • Reaction Setup: Dissolve the hydroxypicolinate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add the base to the reaction mixture and stir for a few minutes.

  • Benzyl Bromide Addition: Add benzyl bromide dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Visualizing the Troubleshooting Process

To aid in systematically diagnosing and resolving issues with low yield, the following workflow diagram outlines a logical troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed check_basics Step 1: Verify Basics start->check_basics purity Purity of Starting Materials? check_basics->purity moisture Anhydrous Conditions? purity->moisture Yes end Consult Further purity->end No, Repurify temp Optimal Temperature? moisture->temp Yes moisture->end No, Dry System stoich Correct Stoichiometry? temp->stoich Yes temp->end No, Optimize Temp analyze_reaction Step 2: Analyze Reaction Profile stoich->analyze_reaction Yes stoich->end No, Recalculate side_reactions Evidence of Side Reactions? analyze_reaction->side_reactions stalled Reaction Stalled? side_reactions->stalled No troubleshoot_side_reactions Mitigate Side Reactions side_reactions->troubleshoot_side_reactions Yes troubleshoot_stalled Address Stalled Reaction stalled->troubleshoot_stalled Yes check_purification Step 3: Evaluate Purification stalled->check_purification No protecting_group Use Protecting Group troubleshoot_side_reactions->protecting_group optimize_conditions Optimize Conditions (Temp, Addition Order) troubleshoot_side_reactions->optimize_conditions protecting_group->check_purification optimize_conditions->check_purification add_catalyst Add Fresh Catalyst troubleshoot_stalled->add_catalyst shift_equilibrium Shift Equilibrium troubleshoot_stalled->shift_equilibrium change_solvent Change Solvent troubleshoot_stalled->change_solvent add_catalyst->check_purification shift_equilibrium->check_purification change_solvent->check_purification purification_loss Significant Loss During Purification? check_purification->purification_loss optimize_purification Optimize Purification Method purification_loss->optimize_purification Yes success Yield Improved purification_loss->success No optimize_purification->success

Caption: A workflow diagram for troubleshooting low yield in hydroxypicolinate synthesis.

This troubleshooting guide provides a structured approach to identifying and resolving common issues that lead to low yields in hydroxypicolinate synthesis. By systematically evaluating each stage of the experimental process, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

Sources

Recrystallization techniques for Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User: Pharmaceutical Researchers / Process Chemists Compound: Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate CAS: 4774-35-0 Role: Key intermediate in the synthesis of Thiamine (Vitamin B1) and related APIs.

Technical Insight: Successful purification of this compound requires understanding its tautomeric nature. While nomenclature suggests a "hydroxy" group, in the solid state and polar solutions, it predominantly exists as the 6-oxo-1,6-dihydropyrimidine tautomer. This "pyridone-like" structure significantly increases polarity and melting point compared to standard aromatic esters, necessitating polar protic solvents for effective recrystallization.

PropertyValue / Description
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Melting Point ~190–195°C (Analogous to Ethyl Ester range)
Solubility Profile Soluble in hot Methanol/Ethanol; Sparingly soluble in water; Insoluble in non-polar hydrocarbons.
Key Impurities Acetamidine (starting material), colored oligomers, hydrolysis product (carboxylic acid).

Solvent System Selection Strategy

The choice of solvent is dictated by the steep solubility curve required for high recovery.

Primary System: Methanol (MeOH)
  • Why: The polarity of methanol matches the dipole of the pyrimidine ring. The ester is stable in refluxing methanol (unlike in water where hydrolysis risks increase).

  • Mechanism: High solubility at boiling point (64.7°C) vs. low solubility at 0°C creates a massive supersaturation driving force.

Alternative System: Ethanol / Water (95:5)
  • Why: If the methyl ester proves too soluble in pure methanol (leading to yield loss), the addition of water acts as a mild anti-solvent.

  • Caution: Extended boiling in water-rich media can hydrolyze the methyl ester to the carboxylic acid (CAS 18529-69-6).

Scavenging System: Activated Carbon
  • Why: Pyrimidine synthesis often yields yellow/brown oxidative byproducts. These are non-polar aromatics that adsorb strongly to carbon in polar solvents.

Validated Recrystallization Protocol (SOP)

Prerequisites:

  • Crude Purity: >85% (HPLC)

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.

Step 1: Dissolution & Carbon Treatment[1]
  • Charge crude This compound (10g) into a round-bottom flask.

  • Add Methanol (50 mL, 5 vol). Note: Volume may vary based on crude dryness.

  • Heat to reflux (approx. 65°C).

  • Troubleshooting Point: If solids remain, add MeOH in 1 mL increments until fully dissolved.

  • Once dissolved, remove heat source briefly. Add Activated Carbon (0.5g, 5 wt%).

  • Reflux for 15 minutes. Do not prolong, as esters can transesterify or hydrolyze.

Step 2: Hot Filtration
  • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon.

  • Critical: Wash the filter cake with 5 mL hot methanol to recover trapped product.

Step 3: Crystallization
  • Allow the filtrate to cool to room temperature (20–25°C) slowly over 1 hour. Rapid cooling traps impurities.

  • Once ambient, move the flask to an ice/water bath (0–5°C) for 2 hours.

  • Seeding (Optional): If no crystals form at 25°C, add a seed crystal of pure material.

Step 4: Isolation
  • Filter the white crystalline solid under vacuum.

  • Wash: Rinse the cake with cold Methanol (0°C, 2 x 5 mL).

  • Dry: Vacuum oven at 45°C for 6 hours.

Troubleshooting Guide (FAQ)

Q1: My product is coming out as a yellow oil instead of crystals ("Oiling Out"). What happened?

  • Cause: The solution temperature dropped too fast, or the solvent system is too polar (if water was used).

  • Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal at the cloud point. If using an Ethanol/Water mix, add slightly more Ethanol to increase solubility and prevent phase separation.

Q2: The melting point is broad and low (e.g., 175–185°C).

  • Cause: Solvent inclusion or presence of the hydrolysis byproduct (Carboxylic Acid).

  • Diagnosis: Check HPLC. If a peak appears at a lower retention time, it is likely the acid.

  • Fix: Recrystallize again from anhydrous Methanol. Ensure the drying step is sufficient (trapped lattice solvent depresses MP).

Q3: Yield is lower than expected (<60%).

  • Cause: The compound is too soluble in the mother liquor, or the wash volume was too high.

  • Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to harvest a "second crop."

    • Ensure wash solvent is ice-cold .

Q4: The crystals are still slightly yellow.

  • Cause: Inefficient carbon treatment.

  • Fix: Repeat the process but use a finer grade of activated charcoal or switch solvent to Isopropanol (IPA) . IPA often rejects colored non-polar impurities better than Methanol.

Process Logic & Impurity Fate Maps

Diagram 1: Recrystallization Decision Matrix

This workflow illustrates the decision-making process during the purification.

Recrystallization_Workflow Start Start: Crude Pyrimidine Ester Solvent Add MeOH (5 vol) & Heat Start->Solvent Check_Dissolve Fully Dissolved? Solvent->Check_Dissolve Add_Solvent Add MeOH (+1 vol) Check_Dissolve->Add_Solvent No Carbon Add Activated Carbon Reflux 15 min Check_Dissolve->Carbon Yes Add_Solvent->Check_Dissolve Filter Hot Filtration (Remove Carbon) Carbon->Filter Cool Slow Cool to 25°C then 0°C Filter->Cool Crystals Crystals Formed? Cool->Crystals Seed Add Seed Crystal or Scratch Glass Crystals->Seed No Isolate Filter & Wash (Cold MeOH) Crystals->Isolate Yes Seed->Cool Dry Dry (45°C Vacuum) Isolate->Dry

Caption: Step-by-step decision tree for the recrystallization of this compound.

Diagram 2: Impurity Fate Mapping

Understanding where impurities go is vital for validation.

Impurity_Fate Crude Crude Mixture Process Recrystallization (MeOH/Carbon) Crude->Process Product Pure Ester Crystal (Target) Process->Product Crystallization Carbon_Waste Solid Waste (Filter Cake) Contains: Colored Oligomers Process->Carbon_Waste Adsorption Liquor_Waste Mother Liquor (Filtrate) Contains: Unreacted Acetamidine, Hydrolysis Acids Process->Liquor_Waste Solubility Rejection

Caption: Fate map showing the separation of specific impurities during the purification process.[1]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11744833, Methyl 4-hydroxypyrimidine-5-carboxylate. Retrieved from [Link]

    • Relevance: Confirms chemical identity, tautomeric structures, and physical property predictions.

    • Relevance: Provides melting point baselines for the ethyl analog, establishing the expected high-melting nature of the methyl ester.

  • PrepChem (2025). Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. Retrieved from [Link]

    • Relevance: Validates the use of isopropanol and methanol for the purification of related pyrimidine carboxylic acid derivatives.

  • Google Patents (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Retrieved from

    • Relevance: Describes the industrial synthesis and isolation of 4-hydroxypyrimidines using alkoxides in alcohol, supporting the alcohol-based recrystallization strategy.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyrimidine derivatives.

Sources

Identifying impurities in Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Identification & Troubleshooting Guide

Introduction: The "Chameleon" Intermediate

Welcome to the technical support hub for Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (M4HMPC). This compound is a critical scaffold in the synthesis of bioactive pyrimidines (e.g., Vitamin B1 analogs, kinase inhibitors).

The Core Challenge: Users often report "phantom impurities" or "shifting purity profiles." In 90% of cases, these are not actual impurities but artifacts of keto-enol tautomerism or pH-dependent ionization .[1][2] This guide distinguishes between methodological artifacts and true chemical impurities.

Module 1: Chromatographic Anomalies (The "Ghost" Peaks)

User Issue: "My HPLC chromatogram shows a split peak for the main compound, or the peak shape is excessively broad/tailing. Is my column failing?"

Root Cause: Tautomeric Equilibrium

M4HMPC exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms. On a standard C18 column with a neutral pH mobile phase, these tautomers may separate slightly, appearing as a split peak or a "shoulder."[1]

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Split Peak / Shoulder Slow interconversion of tautomers on the column.[1][2]Lower pH: Adjust mobile phase pH to 2.0–2.5 using 0.1% TFA or Phosphoric Acid.[2] This forces the equilibrium toward the protonated lactam form.
Fronting Peak Sample solvent incompatibility.[2]Diluent Match: Ensure sample diluent matches the initial mobile phase composition (e.g., 5% ACN in Water). Avoid dissolving pure sample in 100% DMSO if injecting large volumes.[2]
Retention Time Shift pH drift in aqueous buffer.[2]Buffer Capacity: Use 20mM Ammonium Formate or Phosphate buffer instead of simple acid/water mixtures to lock retention times.
Visualizing the Problem (Tautomerism)

Tautomerism cluster_0 Tautomeric Equilibrium (pH Dependent) cluster_1 HPLC Outcome Keto Lactam Form (Major) (Oxo-pyrimidine) Polar, dominant in solution Enol Lactim Form (Minor) (Hydroxy-pyrimidine) Aromatic, dominant in gas phase Keto->Enol  Fast Exchange (Neutral pH)   Split Split Peak (Neutral pH) Keto->Split Enol->Split Sharp Single Sharp Peak (Acidic pH < 3.0) Split->Sharp Add 0.1% TFA

Figure 1: The keto-enol tautomerism mechanism causing peak splitting and the acidic correction strategy.

Module 2: True Chemical Impurities (Process Fingerprinting)

User Issue: "I have stable peaks at RRT 0.85 and RRT 1.2. What are they?"

True impurities stem from the synthesis route (typically condensation of acetamidine with dimethyl ethoxymethylenemalonate) or degradation.

Impurity Identification Table
Impurity NameStructure DescriptionOriginRelative Retention (RRT)*Detection (MS)
Impurity A (Acid) 4-hydroxy-2-methylpyrimidine-5-carboxylic acidHydrolysis: Result of moisture exposure or basic workup.[1][2]~0.80 (Elutes earlier)[M+H]+ 155
Impurity B (Decarboxylated) 2-methyl-4-hydroxypyrimidineThermal: Overheating during decarboxylation or distillation.[1][2]~0.65[M+H]+ 111
Impurity C (Starting Material) Acetamidine HydrochlorideUnreacted Reagent: Incomplete condensation.[2]~0.20 (Void volume)[M+H]+ 59
Impurity D (Transester) Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylateSolvent Swap: Use of Ethanol instead of Methanol during recrystallization.[1][2]~1.30 (Elutes later)[M+H]+ 183

*RRT values are approximate based on a standard C18 gradient (5% -> 95% ACN).

Synthesis & Impurity Pathway[1][3]

SynthesisPath SM1 Acetamidine HCl Rxn Condensation (NaOMe / MeOH) SM1->Rxn SM2 Dimethyl Ethoxymethylene malonate (DEMM) SM2->Rxn Product M4HMPC (Methyl Ester) Rxn->Product Main Path Imp_Acid Impurity A (Acid) [Hydrolysis] Product->Imp_Acid H2O / pH > 7 Imp_Decarb Impurity B (Decarboxylated) [Thermal Degradation] Product->Imp_Decarb Heat > 150°C Imp_Trans Impurity D (Ethyl Ester) [If EtOH used] Product->Imp_Trans EtOH / H+

Figure 2: Origin of common impurities during synthesis and storage.

Module 3: Validated Analytical Method

User Issue: "I need a robust method to separate the acid impurity from the ester."

Use this self-validating protocol. The acidic mobile phase is non-negotiable for peak symmetry.

HPLC Parameters
ParameterSpecificationRationale
Column C18 (e.g., Zorbax SB-C18 or equivalent), 4.6 x 150mm, 3.5µmEnd-capped C18 prevents silanol interactions with the basic pyrimidine ring.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[2]2)Suppresses carboxylic acid ionization; stabilizes keto-tautomer.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[2]
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 95% B.Slow gradient required to separate the hydrolyzed acid (polar) from the ester.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Detection UV @ 254 nmPyrimidine ring absorption maximum.[2]
Column Temp 30°CControls viscosity and retention reproducibility.[2]
System Suitability Criteria (Pass/Fail)
  • Tailing Factor (Main Peak): Must be < 1.5. (If > 1.5, check pH or column age).

  • Resolution (Acid Impurity vs Main Peak): > 2.0.

  • % RSD (Area, n=5): < 2.0%.

Module 4: FAQ - Rapid Fire Troubleshooting

Q: The sample is not dissolving in the mobile phase. A: M4HMPC has poor solubility in pure water. Dissolve the sample in a 50:50 mixture of Water:Methanol first, then dilute with Mobile Phase A. Do not use 100% Acetonitrile as a diluent, as the compound may precipitate upon injection into the aqueous stream.

Q: I see a mass of [M+14] in my LC-MS. What is it? A: This is likely the Methylated impurity (O-methylation or N-methylation) occurring during synthesis if methyl iodide or excess dimethyl sulfate was used in a previous step, OR it is the Ethyl ester (M+14) artifact if ethanol was present.[1] Check your solvent history.[2]

Q: Can I use this compound if it has turned slightly yellow? A: Pure M4HMPC is typically a white to off-white solid.[1][2] A yellow tint usually indicates trace oxidation or the presence of trace acetamidine polymerization byproducts. If HPLC purity is >98% and the "Acid" impurity is <0.5%, it is likely suitable for subsequent reactions, as the color bodies are often removed in the next step's workup.

References

  • Tautomerism in 4-Hydroxypyrimidines

    • Source: Galvão, T. et al. (2013).[3][4] "From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium." Journal of Physical Chemistry A.

    • URL:[Link]

  • Synthesis of Pyrimidine-5-Carboxylates

    • Source: Zhichkin, P. et al. (2002).[5] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis.

  • Hydrolysis Kinetics of Esters

    • Source: Karuru, P. et al. (2021). "Kinetics of alkaline hydrolysis of synthetic organic esters." ChemRxiv.
    • URL:[Link]

  • Analytical Method Validation (General Guidelines)

    • Source: ICH Harmonised Tripartite Guideline.[2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

    • URL:[Link]

Sources

Technical Support Center: Purification of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Process Chemistry) Topic: Scale-Up & Purification Troubleshooting Molecule: Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS: 4774-35-0 / 67383-32-8 derivatives)

Introduction: The Scale-Up Paradox

Welcome. If you are accessing this guide, you likely face a common paradox in heterocyclic scale-up: the protocol that yielded pristine white powder on the gram scale is producing a beige, sticky solid or suffering massive yield losses on the kilogram scale.

The molecule This compound (hereafter M-HMP ) is a critical intermediate for thiamine (Vitamin B1) and coccidiostats like Amprolium. Its purification is governed by two dominant factors:

  • Tautomeric Equilibrium: The "hydroxy" group exists in a lactam-lactim equilibrium, creating amphoteric solubility properties that are highly pH-dependent.

  • Ester Sensitivity: The methyl ester is prone to hydrolysis under the very acidic/basic conditions often used to manipulate the pyrimidine ring's solubility.

This guide moves beyond standard "recrystallization" advice to address the thermodynamic and engineering realities of scaling this specific pyrimidine.

Module 1: The "Crash" (Crystallization Dynamics)

The Problem: Inconsistent yield or "oiling out" during the quench phase.

The Mechanism

M-HMP is typically synthesized via the condensation of acetamidine with dimethyl ethoxymethylenemalonate in methanol using sodium methoxide.

  • In Reaction: The product exists as a soluble sodium salt (enolate form).

  • The Quench: Neutralization with acid restores the neutral, less soluble lactam form, causing precipitation.

Troubleshooting Protocol: Controlled pH Swing
ParameterSpecificationTechnical Rationale
Solvent System Methanol / Water (1:3 v/v)Methanol keeps organic impurities soluble; water acts as the anti-solvent for the neutral product.
Target pH 5.5 – 6.5 Critical: Below pH 4, the pyrimidine nitrogen protonates (forming soluble HCl salts). Above pH 8, the enolate salt remains soluble.
Temperature 10°C – 15°CLower temperatures maximize yield but increase the risk of inorganic salt (NaCl) co-precipitation.
Step-by-Step Recovery Protocol
  • Distillation: After the reaction completion, distill off 70-80% of the Methanol reaction solvent under reduced pressure. Do not distill to dryness.

  • Dilution: Add Water (3x the volume of remaining residue). The solution should be homogenous and basic (pH >10).

  • Clarification (Optional): If the solution is dark brown/black, treat with activated carbon (see Module 2) before precipitation.

  • Neutralization: Slowly add 6N HCl or Glacial Acetic Acid.

    • Caution: Massive exotherm. Maintain T < 25°C.

  • The Seeding Point: At pH ~8.0, the solution may turn cloudy. Add seed crystals (0.5 wt%) here.

  • Final Adjustment: Continue acid addition until pH reaches 6.0 . Stir for 2 hours at 5°C.

Expert Insight: If you overshoot the pH (e.g., hit pH 2.0), do not add base immediately. The local heat of neutralization can hydrolyze the ester. Stir cold and slowly back-titrate with dilute NaOH.

Module 2: The "Clean" (Impurity Management)

The Problem: Persistent yellow/tan color or presence of the "Free Acid" impurity.

Impurity Profile
  • Impurity A (Free Acid): 4-hydroxy-2-methylpyrimidine-5-carboxylic acid.[1] Result of ester hydrolysis.

  • Impurity B (Acetamidine): Unreacted starting material.

  • Impurity C (Chromophores): Oligomers of ethoxymethylenemalonate.

Purification Logic Diagram

PurificationLogic cluster_impurities Impurity Fate Crude Crude M-HMP (Solid) Dissolve Dissolution (Hot MeOH) Crude->Dissolve CheckColor Color Check: Is solution dark? Dissolve->CheckColor Carbon Carbon Treatment (10% wt loading, 50°C) CheckColor->Carbon Yes Filter Hot Filtration (Remove Carbon/Insolubles) CheckColor->Filter No Carbon->Filter Crystallize Cooling Crystallization (0.5°C/min) Filter->Crystallize Wash Displacement Wash (Cold Water) Crystallize->Wash Fate1 Free Acid: Remains in Mother Liquor Crystallize->Fate1 Fate2 Acetamidine: Remains in Mother Liquor Crystallize->Fate2 Final Pure M-HMP (>99%) Wash->Final

Figure 1: Purification workflow emphasizing the decision matrix for color removal and the thermodynamic rejection of impurities into the mother liquor.

Specific Impurity Fixes

1. Removing the "Free Acid" (Hydrolysis Product)

  • Solubility Differential: The Free Acid is significantly more soluble in water than the Ester.

  • Action: Ensure your recrystallization solvent has a water component (e.g., MeOH/Water 1:1).

  • Wash: The final filter cake must be washed with cold water. The Free Acid will wash away; the Ester will remain.

2. Removing Color (Chromophores)

  • The Trap: Adding carbon to the final aqueous slurry is inefficient.

  • The Fix: Perform carbon treatment on the hot methanolic solution before adding water.

  • Protocol: Dissolve crude wet cake in refluxing Methanol (5 vol). Add Activated Carbon (Type: Norit SX Ultra, 5 wt%). Stir 30 mins. Filter hot over Celite. Then add water to the filtrate to induce crystallization.

Module 3: Physical Processing (Filtration & Drying)

The Problem: "The filter cake is like clay/cement" or "Drying takes 48 hours."

Root Cause: Crystal Habit

Rapid neutralization (Module 1) creates dendritic needles (hair-like crystals). These interlock, trapping mother liquor and impurities, leading to poor compressibility and slow drying.

Engineering the Crystal Habit

To shift from needles to prisms/blocks (which filter faster):

  • Ostwald Ripening: After the pH adjustment step, heat the slurry to 50°C for 1 hour, then slowly cool back to 10°C. This sacrifices small fines and grows larger, blockier crystals.

  • Co-Solvent Ratio: Increasing the water content favors agglomeration.

Drying Hazards
  • Thermal Instability: M-HMP is stable, but wet cakes containing residual acid/base are not.

  • Recommendation: Vacuum dry at 45°C max .

  • Check: Monitor the "Loss on Drying" (LOD). If LOD stalls at 5%, you likely have trapped solvent in crystal inclusions. Milling the wet cake before drying may be required.

FAQ: Troubleshooting the Unseen

Q: My melting point is depressed (185°C instead of 192-194°C), but HPLC shows 99% purity. Why? A: You likely have inorganic salt inclusion (NaCl). NaCl doesn't show up on UV-HPLC.

  • Test: Ash test or Silver Nitrate test on the dissolved crystal.

  • Fix: Your wash step was insufficient. Reslurry the cake in pure water (5 vol) at room temperature for 1 hour and refilter. M-HMP is sparingly soluble; NaCl is highly soluble.

Q: The product turned pink during drying. A: This indicates oxidative degradation of trace phenolic impurities (from the 4-hydroxy group).

  • Fix: Ensure the drying oven is under vacuum or nitrogen sweep. Do not air dry.

Q: Can I use Ethanol instead of Methanol? A: Yes, but the solubility curve is steeper. You will need higher reflux temperatures, and the yield may drop slightly due to higher solubility of the ester in ethanol. However, Ethanol/Water produces better (larger) crystals than MeOH/Water.

References

  • Synthesis and Properties of 4-Hydroxy-2-methylpyrimidine-5-carboxylic acid derivatives. PubChem Compound Summary. (2025). National Center for Biotechnology Information.[1]

  • Method for synthesizing 4,6-dihydroxy-2-methylpyrimidine (Analogous Chemistry). Google Patents. CN102399196A.

  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant. Current Opinion in Drug Discovery & Development. (2000).[2]

  • Purification of Hydroxypyrimidines via pH Swing. PrepChem. Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid.

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling. Scale-up reactions can generate significant heat and pressure.

Sources

Technical Guide: Characterization & Mitigation of Anomalous Pyrimidine Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Challenge

In drug discovery, the pyrimidine pharmacophore is ubiquitous yet deceptively reactive. Its electron-deficient nature and multiple nucleophilic sites often lead to "silent" byproducts—impurities that possess identical mass-to-charge ratios (m/z) to the desired product but differ in connectivity (regioisomers) or skeletal arrangement.

This guide moves beyond standard synthesis protocols to address the root cause analysis of three specific failure modes:

  • Ambident Alkylation (N- vs. O-selectivity).

  • Skeletal Scrambling (The Dimroth Rearrangement).

  • Catalytic Artifacts (Regio-switching in Pd-couplings).

Module A: The N- vs. O-Alkylation Conundrum

The Issue: When alkylating 2-pyrimidinones or 4-pyrimidinones (tautomeric with hydroxypyrimidines), researchers often observe mixtures of N-alkyl (lactam) and O-alkyl (lactim ether) products. These are difficult to separate by flash chromatography due to similar polarity.

Mechanistic Insight: The pyrimidine ring contains an ambident nucleophile system.

  • Kinetic Control (O-Alkylation): The oxygen atom often possesses higher negative charge density, favoring attack by hard electrophiles under mild conditions.

  • Thermodynamic Control (N-Alkylation): The N-alkylated product (lactam) retains the aromaticity of the amide bond and is generally more stable. High temperatures and soft electrophiles favor this pathway.

Diagnostic Workflow: NMR Differentiation

Standard 1H NMR is often insufficient. You must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign connectivity.

Data Table 1: NMR Chemical Shift Signatures (Generic Trends)
FeatureN-Alkyl Isomer (Lactam) O-Alkyl Isomer (Lactim Ether)
1H NMR (

-protons)

3.2 – 3.8 ppm

3.9 – 4.5 ppm (Deshielded by O)
13C NMR (Carbonyl/C-O)

155 – 165 ppm (Carbonyl-like)

165 – 175 ppm (C=N character)
HMBC Correlation Alkyl protons correlate to C=O Alkyl protons correlate to C-O (C2/C4)
IR Spectroscopy Strong C=O stretch (~1660

)
Weak/No C=O; C=N stretch present
Visualization: Structural Decision Tree

AlkylationLogic Start Isolate Product Mixture HNMR 1H NMR Analysis Start->HNMR CheckShift Check Alkyl Shift HNMR->CheckShift N_Suspect Shift < 3.8 ppm Suspect N-Alkyl CheckShift->N_Suspect Upfield O_Suspect Shift > 4.0 ppm Suspect O-Alkyl CheckShift->O_Suspect Downfield HMBC Run HMBC Experiment N_Suspect->HMBC O_Suspect->HMBC Result_N Correlation to C=O (C2) CONFIRMED N-ALKYL HMBC->Result_N 3-bond coupling Result_O Correlation to C-O-R (C2) CONFIRMED O-ALKYL HMBC->Result_O 3-bond coupling

Caption: Logic flow for distinguishing regioisomers using NMR chemical shifts and HMBC correlations.

Module B: The "Silent" Isomerization (Dimroth Rearrangement)

The Issue: You synthesize a 1-alkyl-2-iminopyrimidine. Upon heating or basic workup, the product rearranges to a 2-alkylaminopyrimidine. The mass (MS) is identical, but the biological activity is lost.

Mechanistic Insight: This proceeds via the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[1][2]

  • Attack: Hydroxide attacks C2.

  • Open: The N1-C2 bond breaks, opening the ring.

  • Rotate: Bond rotation places the exocyclic amine in a position to close the ring.

  • Close: Recyclization incorporates the exocyclic nitrogen into the ring, expelling the original ring nitrogen as a substituent.

Troubleshooting Protocol: Preventing Rearrangement
  • pH Control: Avoid strong bases (NaOH, KOH) during workup if your pyrimidine has a good leaving group or is positively charged. Use buffered quenching (pH 7-8).

  • Temperature: The ring-opening step has a high activation energy. Keep reaction temperatures <40°C if possible.

  • Sterics: Bulky groups on the exocyclic amine retard the rotation step, inhibiting rearrangement.

Visualization: The ANRORC Pathway

Dimroth cluster_mech Mechanism: ANRORC Substrate 1-Alkyl-2-imino pyrimidine Intermediate Ring Opening (Acyclic Intermediate) Substrate->Intermediate +OH- / Heat (Nucleophilic Attack) Product 2-Alkylamino pyrimidine Intermediate->Product -H2O (Recyclization)

Caption: The Dimroth Rearrangement mechanism transforming endocyclic nitrogen to exocyclic amine.

Module C: Palladium-Catalyzed Coupling Artifacts

The Issue: In Suzuki or Buchwald-Hartwig couplings of 2,4-dichloropyrimidines, users often assume C4-selectivity. However, unexpected byproducts include C2-coupled products or hydrodehalogenated species (Cl replaced by H).

Mechanistic Insight:

  • Standard Selectivity: C4 is more electron-deficient (para to N1, ortho to N3) and typically reacts first via

    
     or Oxidative Addition.
    
  • Ligand Interference: Bulky ligands (e.g., N-heterocyclic carbenes like IPr) can sterically crowd the Pd-center, forcing reaction at the less hindered C2 position, inverting selectivity.

  • Dehalogenation: In the presence of alcohols (solvents) or formate, Palladium can perform

    
    -hydride elimination, replacing the halogen with a proton.
    
Troubleshooting Guide: Pd-Coupling Optimization
SymptomProbable CauseCorrective Action
Product is Des-Chloro (M-34) Hydrodehalogenation via

-hydride elimination.
Switch solvent from iPrOH/EtOH to Toluene/Dioxane. Remove formate sources.
Wrong Regioisomer (C2 instead of C4) Steric crowding at C4 or Ligand Control.Switch to smaller phosphine ligands (

, dppf). Avoid bulky NHC ligands unless C2 is desired.
Homocoupling (Biaryl formation) Oxidative coupling of boronic acids.Degas solvents thoroughly (

promotes homocoupling). Reduce catalyst loading.

Advanced Characterization Protocol: 2D NMR Setup

To resolve these issues, the following NMR pulse sequence parameters are recommended for pyrimidines (using a 500 MHz instrument):

  • Sample Prep: Dissolve 5-10 mg in DMSO-

    
     (avoids exchange of NH protons seen in 
    
    
    
    ).
  • HMBC Parameters:

    • Long-range delay: Set to 60-80 ms (optimized for

      
      ).
      
    • Scans: Minimum 32 scans for sufficient signal-to-noise on quaternary carbons.

  • 15N-HMBC (Optional but Powerful):

    • If available, this correlates protons directly to the specific Nitrogen atom (N1 or N3), definitively proving N-alkylation vs O-alkylation without ambiguity.

References

  • Gogoi, S., et al. (2024). "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines." Journal of Organic Chemistry.

  • Lopes, S. M. M., et al. (2012). "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." Journal of Organic Chemistry.

  • Vommina, S., et al. (2020). "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." PMC / NIH.

  • El-Brollosy, N. R. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for ANRORC mechanism).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a privileged core in a multitude of approved therapeutics.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrimidine carboxylate derivatives, offering insights into the causal relationships behind experimental design and providing a practical framework for future drug discovery efforts. We will delve into key therapeutic areas, compare pyrimidine carboxylates to alternative scaffolds, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Pyrimidine Carboxylate Core: A Versatile Scaffold for Enzyme Inhibition

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids, vitamins, and a wide range of pharmacologically active compounds.[2][3] The addition of a carboxylate or carboxamide functionality introduces a key hydrogen bonding group and a versatile handle for synthetic modification, making pyrimidine carboxylates particularly adept at targeting enzyme active sites. This guide will focus on two major classes of enzymatic targets where pyrimidine carboxylates have shown significant promise: protein kinases and metabolic enzymes.

Comparative SAR Analysis: Pyrimidine Carboxylates as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Pyrimidine carboxylates have emerged as potent and selective kinase inhibitors, often competing with ATP for binding to the kinase hinge region.[5]

Targeting the Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[6][7][8][9] Mutations leading to its constitutive activation are common in various cancers, making it a prime target for therapeutic intervention.[10] Fused pyrimidine systems, in particular, have demonstrated significant efficacy as EGFR inhibitors.[11]

A comparative analysis of pyrimidine-based EGFR inhibitors reveals key SAR trends:

  • The Hinge-Binding Motif: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.[11]

  • Substitution at the 4- and 6-positions: Bulky and hydrophobic groups at these positions often enhance binding affinity by occupying the hydrophobic pocket adjacent to the ATP-binding site. For instance, anilino-substitutions at the 4-position are a common feature of many potent kinase inhibitors.

  • The Role of the Carboxylate/Carboxamide: The carboxylate or carboxamide group at the 5-position can form additional hydrogen bonds with the solvent front or with specific residues in the active site, contributing to both potency and selectivity.

Comparison with Quinazolines:

Quinazolines, which feature a pyrimidine ring fused to a benzene ring, are another prominent class of EGFR inhibitors (e.g., Gefitinib, Erlotinib).[5][12][13][14] While both scaffolds can effectively target the EGFR kinase domain, there are subtle but important differences:

FeaturePyrimidine CarboxylatesQuinazoline Derivatives
Core Structure Monocyclic pyrimidineBicyclic (pyrimidine fused with benzene)
Flexibility Generally more flexibleMore rigid scaffold
Solubility Can be modulated by substituentsOften require solubilizing groups
Key Interactions Hinge binding via N1 and N3Hinge binding and hydrophobic interactions from the fused benzene ring

The increased rigidity of the quinazoline scaffold can lead to higher binding affinity but may also result in off-target effects. The greater conformational flexibility of monocyclic pyrimidine carboxylates can allow for more precise targeting of specific kinase conformations.

Quantitative Comparison of Kinase Inhibitory Activity:

The following table summarizes the in vitro inhibitory activities of representative pyrimidine and quinazoline derivatives against EGFR.

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
Pyrido[3,4-d]pyrimidineCompound 45EGFRL858R/T790M23.3[1]
Fused PyrimidineLazertinibEGFRPotent, irreversible[11]
Fused PyrimidineOsimertinibEGFRT790MPotent, irreversible[11]
QuinazolineGefitinibEGFR2-37[12]
QuinazolineErlotinibEGFR2[12]
Signaling Pathway Modulation

The inhibition of EGFR by pyrimidine carboxylates blocks downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are crucial for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine Carboxylate Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine carboxylates.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential.

General Synthesis of Pyrimidine-5-Carboxylate Derivatives

This protocol describes a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF), add a mixture of methyl formate and methyl 3,3-dimethoxypropionate dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the sodium salt.

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[15][16]

Synthesis_Workflow Start Starting Materials (Methyl Formate, Methyl 3,3-dimethoxypropionate, NaH) Step1 Step 1: Condensation Reaction Start->Step1 Intermediate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Step1->Intermediate Step2 Step 2: Cyclization Reaction Intermediate->Step2 Amidinium Amidinium Salt Amidinium->Step2 Workup Work-up & Purification Step2->Workup Product 2-Substituted Pyrimidine-5-Carboxylate Workup->Product

Caption: General workflow for the synthesis of pyrimidine-5-carboxylates.

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][17][18]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine carboxylate derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Biochemical Evaluation: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of pyrimidine carboxylates against a specific kinase.[4][19][20][21][22]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrimidine carboxylates)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at appropriate concentrations. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Perspectives

The structure-activity relationship studies of pyrimidine carboxylates have provided a wealth of information for the rational design of potent and selective enzyme inhibitors. As our understanding of the molecular drivers of disease deepens, the versatility of the pyrimidine carboxylate scaffold will undoubtedly continue to be exploited in the development of novel therapeutics. Future efforts will likely focus on leveraging computational methods to refine SAR models, exploring novel substitutions to enhance drug-like properties, and applying this versatile scaffold to a broader range of therapeutic targets. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and impactful field.

References

A comprehensive list of references is available in the dynamically generated section below.

Sources

Validation of Analytical Methods for Pyrimidine Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of pyrimidines—specifically endogenous bases (Uracil, Thymine, Cytosine) and synthetic analogs (5-Fluorouracil, Gemcitabine)—presents a unique set of bioanalytical challenges. Their high polarity leads to poor retention on standard C18 columns, while their endogenous presence complicates blank matrix selection during validation.

This guide objectively compares the two dominant methodologies: HPLC-UV and LC-MS/MS (HILIC) . While HPLC-UV remains a cost-effective option for raw material Quality Control (QC), LC-MS/MS utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior, validated standard for biological matrices due to its sensitivity and ability to resolve polar interferences.

The Analytical Challenge: Polarity & Endogeneity

Before selecting a method, one must understand the physicochemical constraints of pyrimidines:

  • Extreme Polarity: Pyrimidines are small, hydrophilic molecules (logP < 0). On standard Reversed-Phase (RP) C18 columns, they often elute in the void volume (

    
    ), leading to ion suppression and poor reproducibility.
    
  • Endogenous Background: Unlike xenobiotics, uracil and thymine exist in all biological matrices. This violates the fundamental validation requirement of a "blank matrix," necessitating alternative calibration strategies (Surrogate Matrix vs. Surrogate Analyte).

Strategic Comparison: HPLC-UV vs. LC-MS/MS

The following data summarizes performance metrics derived from cross-validation studies of 5-Fluorouracil (5-FU) and Uracil in human plasma.

FeatureHPLC-UV (Reversed Phase) LC-MS/MS (HILIC) Verdict
Stationary Phase C18 (often requires Ion-Pairing reagents)Amide or Zwitterionic HILICHILIC eliminates toxic ion-pairing reagents.
LOD (Limit of Detection) 50 – 100 ng/mL0.5 – 5.0 ng/mLLC-MS/MS is ~100x more sensitive.
Selectivity Low (co-elution common at low UV wavelengths)High (MRM transitions)LC-MS/MS resolves isobaric interferences.
Sample Volume High (200–500 µL)Low (10–50 µL)LC-MS/MS enables microsampling (e.g., mouse PK).
Throughput 15–20 min/sample3–5 min/sampleLC-MS/MS supports high-throughput clinical trials.
Cost Low (Instrument <$50k)High (Instrument >$300k)HPLC-UV wins on cost for simple QC.
Decision Logic for Method Selection

The following diagram illustrates the decision process based on study requirements.

MethodSelection Start Start: Define Study Goal Matrix Matrix Type? Start->Matrix Conc Target Concentration? Matrix->Conc Biological Fluid HPLC Method A: HPLC-UV (QC / High Conc) Matrix->HPLC Raw Material / Buffer Endogenous Endogenous Analyte? Conc->Endogenous < 100 ng/mL Conc->HPLC > 1 µg/mL LCMS Method B: LC-MS/MS HILIC (Bioanalysis / Low Conc) Endogenous->LCMS Yes (Uracil/Thymine) Endogenous->LCMS No (5-FU/Analogs)

Figure 1: Decision tree for selecting the appropriate analytical platform based on matrix complexity and sensitivity requirements.

The Superior Protocol: LC-MS/MS with HILIC

For drug development and clinical diagnostics (e.g., DPD deficiency screening via Uracil), LC-MS/MS is the mandatory standard. Below is a validated workflow designed to comply with ICH M10 guidelines.

Reagents & Materials[1]
  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for pyrimidines).

  • Mobile Phase B: Acetonitrile (ACN).

  • Internal Standard (IS):

    
    -Uracil (Critical for correcting matrix effects).
    
Sample Preparation (Protein Precipitation)

Rationale: HILIC requires high organic content. Protein precipitation (PPT) results in a high-organic supernatant compatible with HILIC initial conditions, avoiding the solvent swap required after SPE.

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • Spike: Add 10 µL of Stable Isotope Labeled IS (SIL-IS).

  • Precipitate: Add 300 µL of cold Acetonitrile (1:6 ratio).

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min.

  • Injection: Inject 2 µL of the supernatant directly.

LC-MS/MS Conditions
  • Mode: Negative Electrospray Ionization (ESI-). Note: Pyrimidines ionize better in negative mode.

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibration is critical in HILIC; allow 3 mins).

  • MRM Transitions:

    • 5-FU:

      
      
      
    • Uracil:

      
      
      

Validation Framework (ICH M10 Compliance)

Validating this method requires addressing the "Endogenous Problem." You cannot use standard blank plasma for the calibration curve because it already contains Uracil.

Strategy: Surrogate Matrix vs. Surrogate Analyte[2][3][4][5]
ApproachMethodologyProsCons
Surrogate Matrix Prepare standards in PBS/BSA or Stripped Plasma.Simple data processing.Matrix effects may differ between surrogate and real plasma.[1]
Surrogate Analyte Use

-Uracil as the "Quantifier" and native Uracil as IS.
Perfect matrix matching.Expensive; requires mass shift assumption.
Standard Addition Spike increasing amounts into each sample.Gold standard for accuracy.Low throughput; impractical for large batches.

Recommendation: Use the Surrogate Matrix approach (4% BSA in PBS) for the calibration curve, but perform QC validation in authentic matrix using the "Background Subtraction" method.

Validation Workflow Diagram

ValidationFlow Step1 1. Feasibility (Select HILIC Column & IS) Step2 2. Linearity & Range (Surrogate Matrix: PBS/BSA) Step1->Step2 Step3 3. Accuracy & Precision Step2->Step3 Step3a QC Low/Med/High (Spiked in Authentic Matrix) Step3->Step3a Step3b Correct for Endogenous Levels (Total - Endogenous = Spiked) Step3a->Step3b Step4 4. Matrix Effect Assessment (IS Normalized Matrix Factor) Step3b->Step4 Step5 5. Stability (Freeze-Thaw, Benchtop) Step4->Step5

Figure 2: Step-by-step validation workflow focusing on the handling of endogenous background correction.

Key Validation Criteria (Acceptance Limits)
  • Linearity:

    
    .
    
  • Accuracy:

    
     ( 
    
    
    
    for LLOQ).
  • Precision (CV):

    
     (
    
    
    
    for LLOQ).
  • Matrix Effect: IS-normalized Matrix Factor (MF) must be within 0.85 – 1.15. Crucial for HILIC methods where salt suppression is common.

Troubleshooting & Causality

Issue 1: Retention Time Shifts

  • Observation: Uracil peak drifts by >0.2 min.

  • Causality: HILIC columns are sensitive to water layer equilibrium.

  • Solution: Ensure adequate re-equilibration time (at least 10 column volumes) between injections.

Issue 2: Low Sensitivity in Plasma

  • Observation: Signal suppression in plasma compared to solvent standards.

  • Causality: Phospholipids co-eluting with pyrimidines.

  • Solution: Monitor Phospholipids (m/z 184) and adjust the gradient to flush them after the analyte elutes, or use HybridSPE-Phospholipid plates.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.Link

  • Pisano, R., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Jiang, H., et al. (2013).[2] Measurement of endogenous uracil and dihydrouracil in human plasma by LC-MS/MS.[3][2] Biomedical Chromatography.[1][4][5] Link

  • Payne, L.D., et al. Determination Of 5-fluorouracil In Human Plasma Using LC-MS/MS.[3][6] BASi Technical Note. Link

Sources

Comparative Guide: Methyl vs. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus: Analytical Specificity & Chemical Cross-Reactivity in Thiamine Synthesis Audience: Process Chemists, QC Analysts, and Drug Development Scientists[1][2]

Executive Summary

Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (M-HMP-C) is a critical intermediate in the synthesis of Thiamine (Vitamin B1) .[1][2] While the ethyl ester analog (E-HMP-C) is often the standard commercial starting material, the methyl ester frequently appears as a process impurity or an alternative building block.[1][2]

This guide analyzes the cross-reactivity of M-HMP-C, defined here as:

  • Analytical Specificity: The ability to distinguish M-HMP-C from its ethyl analog and hydrolysis products in HPLC/LC-MS workflows.

  • Chemical Selectivity: The propensity for transesterification and competitive reactivity during the formation of the thiamine pyrimidine core.[1][2]

Key Insight: The primary "cross-reactivity" risk is solvent-induced transesterification .[1][2] Using the ethyl ester in methanol (a common process solvent) spontaneously generates M-HMP-C, leading to batch heterogeneity and regulatory compliance failures [1, 2].[1][2]

Comparative Landscape: Methyl vs. Ethyl Ester

The choice between the methyl and ethyl ester dictates solubility profiles and purification strategies.[1][2] The table below summarizes the Critical Material Attributes (CMAs).

Table 1: Physicochemical Comparison
FeatureMethyl Ester (M-HMP-C)Ethyl Ester (E-HMP-C)Impact on Process
CAS Number 4774-35-053135-24-3Regulatory filing identity.[1][2][3]
Molecular Weight 154.12 g/mol 182.18 g/mol Methyl ester offers higher atom economy.[1][2]
LogP (Hydrophobicity) ~ -0.6 (More Polar)~ -0.3 (Less Polar)Critical: Methyl ester elutes earlier in RP-HPLC.[1][2]
Melting Point ~170–180°C (Est.)191–194°C [3]Ethyl ester crystallizes more readily in some solvents.[1][2]
Solubility High in MeOH, H2OModerate in MeOH, Low in H2OMethyl ester is harder to isolate from aqueous waste streams.[2]

Analytical Cross-Reactivity (Specificity Studies)

In Quality Control (QC), "cross-reactivity" manifests as the co-elution of the methyl impurity within the ethyl ester peak (or vice versa).[2] Due to their structural similarity, standard gradient methods may fail to resolve them.[2]

Mechanism of Interference: Transesterification

If E-HMP-C is dissolved in methanol for analysis or synthesis, the methoxide/methanol attack on the carbonyl carbon exchanges the alkoxy group.[1][2] This creates a "ghost" impurity of M-HMP-C that was not present in the original solid [4].[1][2]

Validated Protocol: Specificity & Resolution

Objective: Resolve M-HMP-C from E-HMP-C and the hydrolysis product (Acid form).

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 40% B over 15 minutes. (Slow gradient required for polar pyrimidines).[1][2]

  • Detection: UV @ 254 nm.[1][2]

Self-Validating Criteria:

  • Resolution (Rs): The Rs between Methyl and Ethyl peaks must be > 2.0.[1][2]

  • Elution Order: Acid (RT ~2.5 min)

    
     Methyl Ester (RT ~5.0 min) 
    
    
    
    Ethyl Ester (RT ~7.5 min).
Visualization: Analytical Decision Tree

The following diagram illustrates the logic flow for identifying cross-reactivity sources in HPLC analysis.

AnalyticalWorkflow Start Sample: E-HMP-C Batch Solvent Dissolution Solvent? Start->Solvent MeOH Methanol (MeOH) Solvent->MeOH Selected ACN Acetonitrile (ACN) Solvent->ACN Selected TransEst RISK: Transesterification Generates Methyl Ester artifact MeOH->TransEst HPLC HPLC Analysis (C18 Column) ACN->HPLC TransEst->HPLC Result1 Double Peak Detected (Methyl + Ethyl) HPLC->Result1 Result2 Single Peak (Ethyl Only) HPLC->Result2 Conclusion1 Action: Retest in ACN/Water Result1->Conclusion1 False Positive Impurity Conclusion2 Action: Release Batch Result2->Conclusion2 True Purity Profile

Figure 1: Analytical specificity workflow. Using Methanol as a diluent for Ethyl ester analysis causes chemical cross-reactivity (transesterification), leading to false impurity identification.[2]

Chemical Cross-Reactivity in Synthesis

In the context of Thiamine synthesis, M-HMP-C reacts with amidines or thioformamides.[1][2] The "cross-reactivity" here refers to the competition between the desired pyrimidine ring closure and side reactions like hydrolysis.[1][2]

Synthesis Pathway & Impurity Risks

The methyl ester is more reactive towards nucleophiles than the ethyl ester due to less steric hindrance.[1][2] This increases the reaction rate but also the susceptibility to hydrolysis (forming the inactive acid).[1][2]

Key Reaction: Condensation of M-HMP-C with acetamidine to form the pyrimidine core.[1][2]

SynthesisPathway Precursor M-HMP-C (Methyl Ester) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Reactant Reactant Acetamidine Reactant->Intermediate Product HMP-Pyrimidine (Thiamine Core) Intermediate->Product Cyclization (- MeOH) SideProduct Hydrolysis Impurity (Free Acid) Intermediate->SideProduct Water Attack (Cross-Reactivity)

Figure 2: Synthetic pathway showing the competitive cross-reactivity (hydrolysis) that must be controlled by maintaining anhydrous conditions.[1][2]

Experimental Protocol: Determination of Methyl Impurity

To quantify M-HMP-C in a matrix of E-HMP-C (or vice versa), use this standardized protocol.

  • Standard Preparation:

    • Weigh 10 mg of M-HMP-C Reference Standard.[1][2]

    • Dissolve in Acetonitrile (Do NOT use Methanol).[1][2]

    • Dilute to 0.1 mg/mL with Mobile Phase A.[1][2]

  • Sample Preparation:

    • Dissolve sample in Acetonitrile to 1.0 mg/mL.[1][2]

    • Filter through 0.22 µm PTFE filter.[1][2]

  • System Suitability:

    • Inject a mixture of Methyl and Ethyl standards.[2]

    • Verify Resolution (Rs) > 2.0.[1][2]

    • Verify Tailing Factor < 1.5 for both peaks.[1][2]

  • Calculation:

    • Use Relative Response Factor (RRF).[1][2] The Methyl ester (lower MW) typically has a slightly higher absorbance per gram than the Ethyl ester.[1][2]

    • Formula: Impurity % = (Area_Methyl / Area_Total) * 100.[1][2]

References

  • Master Organic Chemistry. Transesterification: Mechanism and Conditions. Available at: [Link][2]

  • Mendow, G., et al. High performance purification process of methyl and ethyl esters produced by transesterification.[1][2] Chemical Engineering Journal, 2013.[1][2] Available at: [Link][2]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][2]

Sources

Benchmarking Purification Methods for Pyrimidine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5][6][7][8] The biological activity of these compounds is intrinsically linked to their purity. Therefore, the selection of an appropriate purification strategy is a critical step in the synthesis of pyrimidine derivatives, directly impacting the reliability of experimental data and the safety and efficacy of potential drug candidates.[9][10] This guide provides an in-depth comparison of common purification techniques, offering experimental protocols and data-driven insights to aid researchers in navigating the complexities of pyrimidine purification.

Recrystallization: The Gold Standard for Crystalline Solids

Recrystallization is a powerful and cost-effective method for purifying solid pyrimidine compounds.[9][10] The technique leverages the principle of differential solubility, where the target compound and its impurities exhibit different solubilities in a given solvent at varying temperatures.[9][10]

Scientific Principles

The ideal recrystallization solvent will dissolve the pyrimidine compound sparingly at room temperature but readily at an elevated temperature.[9][10] As a hot, saturated solution cools, the solubility of the pyrimidine derivative decreases, leading to the formation of highly ordered crystals. Impurities, present in lower concentrations, remain in the "mother liquor."[10]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Identify a suitable solvent where the pyrimidine has high solubility at high temperatures and low solubility at low temperatures. Common choices include ethanol, methanol, water, and ethyl acetate.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the hot solvent to create a saturated solution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the crystals via vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small volume of the cold recrystallization solvent.[9]

  • Drying: Dry the purified crystals under vacuum.[9]

G A Crude Pyrimidine B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Pyrimidine G->H

Caption: Workflow for Single-Solvent Recrystallization.

Advantages and Disadvantages
  • Advantages: Highly cost-effective, scalable, and can yield very high purity for crystalline compounds.

  • Disadvantages: Not suitable for amorphous or oily compounds, and can result in significant yield loss if the compound has moderate solubility at low temperatures.

Liquid-Liquid Extraction: A Workhorse for Initial Cleanup

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[11][12][13][14] It is often employed as a primary purification step after a reaction work-up.

Scientific Principles

The partitioning of a pyrimidine compound between the two liquid phases is governed by its distribution coefficient. By manipulating the pH of the aqueous phase, the charge state of acidic or basic pyrimidines can be altered, thereby changing their solubility in the aqueous versus the organic phase.[13]

Experimental Protocol: Basic Extraction of a Pyrimidine
  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which the target pyrimidine has high solubility.

  • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent.

  • Washing: Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl) to remove basic impurities.

  • Extraction: Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH) if the target pyrimidine is acidic. The deprotonated pyrimidine will move to the aqueous layer.

  • Isolation: Separate the layers. If the target is in the aqueous layer, acidify it and then extract with an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified pyrimidine over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.

G A Crude Mixture in Organic Solvent B Add Immiscible Aqueous Solution A->B C Shake & Vent Separatory Funnel B->C D Allow Layers to Separate C->D E Drain Lower Layer D->E F Collect Desired Layer E->F G Dry & Evaporate Solvent F->G H Partially Purified Pyrimidine G->H

Caption: General Workflow for Liquid-Liquid Extraction.

Advantages and Disadvantages
  • Advantages: Fast, inexpensive, and effective for removing inorganic salts and other highly polar or non-polar impurities.[15]

  • Disadvantages: Can be labor-intensive for multiple extractions, may lead to emulsion formation, and offers limited selectivity for compounds with similar polarities.[13][15]

Flash Column Chromatography: The Standard for Most Compounds

Flash column chromatography is a widely used preparative technique for purifying a broad range of organic compounds, including pyrimidines.[9] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[9]

Scientific Principles

The separation is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the polar stationary phase (silica gel) and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.

Experimental Protocol: Normal-Phase Flash Chromatography
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.2-0.4 for the target pyrimidine.[9]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[9]

  • Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent and load it onto the top of the silica gel bed.[9]

  • Elution: Pass the mobile phase through the column under positive pressure.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent.

G A Crude Pyrimidine B Dissolve and Load onto Silica Column A->B C Elute with Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Pyrimidine G->H

Caption: Workflow for Flash Column Chromatography.

Advantages and Disadvantages
  • Advantages: Applicable to a wide range of compounds, relatively fast, and offers good resolution for many separations.

  • Disadvantages: Can be solvent-intensive, may lead to product degradation on acidic silica gel, and scalability can be challenging.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements

Preparative HPLC is a high-resolution purification technique ideal for obtaining highly pure pyrimidine compounds, especially for challenging separations or for final purification steps.[9]

Scientific Principles

Similar to flash chromatography, HPLC separates compounds based on their interaction with a stationary phase. However, HPLC utilizes smaller stationary phase particles and high pressure, resulting in superior resolution. Reverse-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is commonly used for pyrimidine purification.[9][16]

Experimental Protocol: Reverse-Phase Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal stationary phase and mobile phase.[9]

  • Scale-Up: Scale the analytical method to a preparative column, adjusting flow rates and injection volumes.[9]

  • Sample Preparation: Dissolve the partially purified pyrimidine in the mobile phase.[9]

  • Purification: Inject the sample onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the target compound's peak, often triggered by a UV detector.[9]

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions and remove the solvent.[9]

G A Partially Purified Pyrimidine B Dissolve in Mobile Phase A->B C Inject onto Preparative HPLC B->C D Elute with Gradient C->D E UV Detection & Fraction Collection D->E F Analyze Purity of Fractions E->F G Combine Pure Fractions & Remove Solvent F->G H High-Purity Pyrimidine G->H

Caption: Workflow for Preparative HPLC.

Advantages and Disadvantages
  • Advantages: Excellent resolution for complex mixtures and closely related impurities, high purity achievable (>99%), and can be automated.

  • Disadvantages: Expensive equipment and solvents, limited scalability, and can be time-consuming.

Solid-Phase Extraction (SPE): For Rapid Sample Cleanup

Solid-phase extraction is a versatile technique for sample cleanup and concentration, partitioning the compound and impurities between a solid and a liquid phase.[9][17] It is often used for sample preparation prior to analytical methods but can also be applied in preparative purification.[9]

Scientific Principles

SPE utilizes a sorbent packed in a cartridge to retain either the target pyrimidine or the impurities based on their physicochemical properties (e.g., polarity, charge).[17][18] By choosing the appropriate sorbent and solvents, a selective separation can be achieved.[9][17]

Experimental Protocol: General SPE
  • Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for the target pyrimidine or the impurities.[9]

  • Conditioning: Activate the sorbent by passing a suitable solvent through the cartridge.[9]

  • Sample Loading: Load the sample dissolved in an appropriate solvent onto the cartridge.[9]

  • Washing: Wash the cartridge with a solvent that elutes impurities while retaining the target compound.[9]

  • Elution: Elute the purified pyrimidine from the cartridge using a stronger solvent.[9]

  • Solvent Evaporation: Remove the solvent to obtain the purified product.[9]

G A Crude Pyrimidine Sample C Load Sample A->C B Condition SPE Cartridge B->C D Wash to Remove Impurities C->D E Elute Target Compound D->E F Collect Eluate E->F G Evaporate Solvent F->G H Purified Pyrimidine G->H

Caption: General Workflow for Solid-Phase Extraction.

Advantages and Disadvantages
  • Advantages: Fast, reduces solvent consumption compared to LLE and column chromatography, and can be automated.[15][18]

  • Disadvantages: Limited capacity for large-scale purification, and the cost of disposable cartridges can be a factor.

Comparative Analysis of Purification Methods

MethodTypical PurityYieldScalabilityCostTimeKey Application
Recrystallization High to Very HighModerate to HighExcellentLowModerateCrystalline Solids
Liquid-Liquid Extraction Low to ModerateHighExcellentVery LowFastInitial Work-up
Flash Column Chromatography Moderate to HighGoodModerateModerateModerateGeneral Purification
Preparative HPLC Very High (>99%)GoodLowHighSlowHigh-Purity Final Step
Solid-Phase Extraction Moderate to HighHighLow to ModerateModerateVery FastRapid Cleanup

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most suitable purification method for a pyrimidine compound is a multi-faceted decision that depends on the specific goals of the researcher. For early-stage discovery, where speed and cost-effectiveness are paramount, a combination of liquid-liquid extraction and flash column chromatography may be sufficient. For late-stage development and the synthesis of active pharmaceutical ingredients, achieving the highest possible purity is critical, making preparative HPLC an indispensable tool. Recrystallization remains a highly valuable and economical technique for crystalline pyrimidine derivatives, often capable of delivering material of exceptional purity. By understanding the principles, advantages, and limitations of each method, researchers can design a purification workflow that is both efficient and effective, ensuring the quality and reliability of their scientific endeavors.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).
  • Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques - Benchchem. (n.d.).
  • Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives - Benchchem. (n.d.).
  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022).
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.).
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021).
  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. (n.d.).
  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. (n.d.). PMC.
  • A review: biological and clinical aspects of pyrimidine metabolism. (n.d.). SciSpace.
  • A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis - Benchchem. (n.d.).
  • Liquid–liquid extraction - Wikipedia. (n.d.).
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). IJSAT.
  • Liquid-Liquid Extraction: An Overview | Syrris. (n.d.).
  • Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Synthesis of Some New Condensed Pyrimidine Derivatives. (n.d.). ResearchGate.
  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
  • Liquid-Liquid Extraction. (2022). Chemistry LibreTexts.
  • Solid Phase Extraction. (n.d.). Affinisep.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
  • Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Materials for Solid-Phase Extraction of Organic Compounds. (n.d.). MDPI.
  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). ResearchGate.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed.
  • Chromatography of Pyrimidine Reduction Products. (n.d.). Analytical Chemistry.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate.
  • Purines and pyrimidines determination in urine using high-performance liquid chromatography. (1998). PubMed.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, grounding procedural guidance in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

GHS Hazard Profile: Based on available data for Methyl 4-hydroxypyrimidine-5-carboxylate, the following GHS hazard statements are indicated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Table 1: Hazard and Precautionary Summary

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H315: Causes skin irritationP280: Wear protective gloves/ eye protection/ face protection.[2]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.[2]

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Segregation and Waste Collection

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[3] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste (solutions), use a container made of a material that will not react with the solvent used.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[5]

  • Waste Accumulation:

    • Solid Waste: Collect any solid residue, contaminated filter paper, or weighing boats in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with incompatible waste streams. For example, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[6]

    • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. After triple rinsing, the glassware can typically be washed through normal laboratory procedures.[7]

Storage of Chemical Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] This area should be near the point of waste generation and under the control of laboratory personnel.[8]

SAA Requirements:

  • The SAA must be clearly marked.

  • Waste containers must be kept closed except when adding waste.

  • Store the waste container in secondary containment to prevent spills.

  • Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[5]

The decision-making process for handling and disposing of this compound waste is illustrated in the workflow diagram below.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling of this compound haz_id Hazard Identification (Irritant, Harmful) start->haz_id ppe Don Appropriate PPE haz_id->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container segregate Segregate from Incompatible Chemicals solid_container->segregate liquid_container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) saa->ehs_pickup final_disposal Disposal at an Approved Waste Disposal Facility ehs_pickup->final_disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.